molecular formula C6H7FN2O2 B1425201 ethyl 5-fluoro-1H-pyrazole-3-carboxylate CAS No. 1416371-96-4

ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Numéro de catalogue: B1425201
Numéro CAS: 1416371-96-4
Poids moléculaire: 158.13 g/mol
Clé InChI: FCQJGOMGQMVHEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-fluoro-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-fluoro-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-fluoro-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 5-fluoro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJGOMGQMVHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213741
Record name 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416371-96-4
Record name 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416371-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-fluoro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Fluoro-1H-pyrazole-3-carboxylate from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of heterocyclic chemistry, fluorinated pyrazoles have emerged as a particularly valuable scaffold, present in a range of therapeutics.[2] These five-membered aromatic heterocycles, featuring two adjacent nitrogen atoms, offer a unique combination of electronic properties and hydrogen bonding capabilities that make them ideal for interacting with biological targets.

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a key building block in the synthesis of more complex pharmaceutical agents. Its strategic functionalization allows for the construction of diverse molecular architectures, making it a sought-after intermediate for researchers and drug development professionals. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this valuable compound, starting from the readily available diethyl oxalate.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate from diethyl oxalate is efficiently achieved through a two-step process:

  • Claisen Condensation: A crossed Claisen condensation between diethyl oxalate and ethyl fluoroacetate to form the key intermediate, ethyl 2,4-dioxo-4-fluorobutanoate.

  • Pyrazole Formation (Knorr-Type Cyclization): The subsequent cyclization of the 1,3-dicarbonyl intermediate with hydrazine hydrate to yield the final pyrazole product.

This strategy is predicated on fundamental and well-established organic reactions, offering a logical and efficient pathway to the target molecule.

Synthesis_Overview cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Cyclization A Diethyl Oxalate C Ethyl 2,4-dioxo-4-fluorobutanoate (1,3-Dicarbonyl Intermediate) A->C NaOEt, Ethanol B Ethyl Fluoroacetate B->C E Ethyl 5-fluoro-1H-pyrazole-3-carboxylate C->E AcOH, Ethanol, Reflux D Hydrazine Hydrate D->E

Figure 1: Overall synthetic workflow from diethyl oxalate to ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Part 1: The Claisen Condensation - Forging the Carbon Skeleton

The initial and crucial step in this synthesis is the formation of the 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-fluorobutanoate. This is accomplished via a crossed Claisen condensation.

Mechanism and Rationale

The Claisen condensation involves the base-mediated reaction of an ester, which forms an enolate, with a second ester molecule.[3] In this "crossed" variant, two different esters are used. A successful crossed Claisen condensation relies on one of the esters being incapable of forming an enolate, thereby serving exclusively as the electrophile. Diethyl oxalate is an ideal substrate for this role as it lacks α-hydrogens.[2][4]

The reaction is initiated by the deprotonation of the α-carbon of ethyl fluoroacetate by a strong base, typically sodium ethoxide (NaOEt), to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester.

Figure 2: Simplified mechanism of the Claisen condensation step.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-fluorobutanoate

This protocol is a representative procedure adapted from established methods for Claisen condensations involving diethyl oxalate.[5]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Sodium22.992.3 g0.1
Absolute Ethanol46.0750 mL-
Diethyl Oxalate146.1414.6 g0.1
Ethyl Fluoroacetate106.0910.6 g0.1
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of 14.6 g of diethyl oxalate and 10.6 g of ethyl fluoroacetate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-fluorobutanoate.

Purification: The crude product can be purified by vacuum distillation.

Part 2: Pyrazole Formation - Building the Heterocyclic Core

The second stage of the synthesis involves the reaction of the prepared 1,3-dicarbonyl compound, ethyl 2,4-dioxo-4-fluorobutanoate, with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis.

Mechanism and Rationale

The reaction proceeds via a condensation mechanism. One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring. Subsequent dehydration results in the aromatic pyrazole ring.[6] The use of a catalytic amount of acid, such as acetic acid, can facilitate the condensation and dehydration steps.

Pyrazole_Formation A Ethyl 2,4-dioxo-4-fluorobutanoate C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate (H2N-NH2) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 5-fluoro-1H-pyrazole-3-carboxylate D->E Dehydration

Figure 3: Simplified reaction pathway for pyrazole formation.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

This protocol is a representative procedure adapted from established methods for the synthesis of pyrazole-3-carboxylates from 1,3-dicarbonyl precursors.[6]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxo-4-fluorobutanoate176.1217.6 g0.1
Hydrazine Hydrate (~64%)50.066.0 g~0.12
Glacial Acetic Acid60.0510 mL-
Ethanol46.07100 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.6 g of ethyl 2,4-dioxo-4-fluorobutanoate in 100 mL of ethanol.

  • Addition of Reagents: Add 10 mL of glacial acetic acid to the solution, followed by the dropwise addition of 6.0 g of hydrazine hydrate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Filter the solid product and wash with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Characterization of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

The structure of the final product should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl ester group.

    • A quartet corresponding to the methylene protons of the ethyl ester group.

    • A doublet for the proton at the C4 position of the pyrazole ring, showing coupling to the fluorine atom.

    • A broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR:

    • Signals for the methyl and methylene carbons of the ethyl ester group.

    • Signals for the carbonyl carbon of the ester.

    • Signals for the carbon atoms of the pyrazole ring, with the carbon bearing the fluorine atom showing a large C-F coupling constant.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

  • Ethyl Fluoroacetate: This is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. It should be handled with care, away from water and moisture.

  • Hydrazine Hydrate: This is a corrosive and toxic substance. It is also a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate protective gear.

  • Diethyl Oxalate: Irritating to the eyes and skin. Handle in a well-ventilated area.

Conclusion

The synthesis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate from diethyl oxalate is a robust and efficient process that utilizes fundamental organic reactions. The two-step sequence of a Claisen condensation followed by a pyrazole-forming cyclization provides a reliable route to this valuable building block for medicinal chemistry and drug discovery. Careful execution of the experimental procedures and adherence to safety precautions are essential for the successful and safe synthesis of this important fluorinated pyrazole derivative.

References

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Crossed Claisen Condensations. Available at: [Link]

  • 9.8: Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]

  • New Synthesis of Fluorinated Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. Available at: [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF - ResearchGate. Available at: [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - ChemSynthesis. Available at: [Link]

  • 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax. Available at: [Link]

Sources

Structural Elucidation and Analytical Profiling of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a rigorous analytical profile for ethyl 5-fluoro-1H-pyrazole-3-carboxylate , focusing on the interpretation of 1H and 13C NMR data.

Context: Fluorinated pyrazoles are critical pharmacophores in medicinal chemistry (e.g., kinase inhibitors).[1] The introduction of a fluorine atom at the C5 position creates unique electronic perturbations and spin-spin coupling patterns that complicate spectral analysis.[1] This guide moves beyond simple data listing to explain the causality of the observed signals, specifically the tautomeric dynamics and Heteronuclear spin coupling (


 and 

).

Theoretical Framework: Tautomerism & Fluorine Dynamics

The Tautomeric Equilibrium

A critical source of confusion in pyrazole NMR interpretation is annular tautomerism.[1] In solution, 3,5-disubstituted pyrazoles exist in a rapid equilibrium between two forms. For this specific molecule, the proton on the nitrogen migrates, effectively swapping the substituent numbers between positions 3 and 5.

  • Tautomer A (3-carboxylate): The ester is at position 3; Fluorine is at position 5.[1]

  • Tautomer B (5-carboxylate): The ester is at position 5; Fluorine is at position 3.[1]

In polar aprotic solvents like DMSO-


, the equilibrium often favors the form where the hydrogen bond donor (NH) and acceptor (C=O) can interact or where dipole moments are minimized, but researchers must expect broadened signals or averaged shifts if the exchange rate is intermediate on the NMR time scale.
Visualization of Tautomeric Flux

The following diagram illustrates the proton migration that dictates the nomenclature and spectral appearance.

Tautomerism cluster_0 Tautomeric Equilibrium in Solution T1 Tautomer A (Ethyl 5-fluoro-1H-pyrazole-3-carboxylate) Major Form (Typical) T2 Tautomer B (Ethyl 3-fluoro-1H-pyrazole-5-carboxylate) Minor Form T1->T2 Fast Proton Exchange (Solvent Dependent)

Figure 1: Annular tautomerism between the 3-carboxylate and 5-carboxylate forms. In DMSO-d6, the exchange is often slow enough to see distinct species or fast enough to see a weighted average, depending on temperature.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize line broadening due to exchangeable protons, the following protocol is recommended.

Reagents and Solvents[2][3][4]
  • Compound: >95% purity Ethyl 5-fluoro-1H-pyrazole-3-carboxylate.[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
    
    • Why DMSO? Chloroform (

      
      ) often leads to broad NH signals and can induce aggregation.[1] DMSO breaks H-bonds, sharpening the NH signal and slowing the tautomeric exchange rate.[1]
      
Workflow Diagram

Workflow Start Synthesis / Isolation Prep Sample Prep: 10-15 mg in 0.6 mL DMSO-d6 Start->Prep Acq1 1H NMR Acquisition: SW: 14 ppm, D1: 2s, NS: 16 Prep->Acq1 Acq2 13C NMR Acquisition: Decoupled, NS: >256 (Critical for C-F splitting) Prep->Acq2 Process Processing: LB: 0.3 Hz (1H), 1.0 Hz (13C) Acq1->Process Acq2->Process Analysis Data Analysis: Identify J(H-F) and J(C-F) Process->Analysis

Figure 2: Analytical workflow ensuring high-fidelity detection of fluorine splitting patterns.

1H NMR Data Analysis

The proton spectrum is relatively simple but contains a diagnostic "fingerprint" due to the fluorine atom.[1]

Predicted/Consensus Data (DMSO- , 400 MHz)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
NH 13.5 - 14.2Broad Singlet (bs)-Pyrazole N-H (Exchangeable)
H-4 6.45 - 6.60Doublet (d)

Pyrazole Ring CH
CH2 4.28Quartet (q)

Ethyl Methylene
CH3 1.30Triplet (t)

Ethyl Methyl
Expert Interpretation[1]
  • The H-4 Doublet: In a non-fluorinated pyrazole, the H-4 proton appears as a singlet (or doublet if coupling to NH is visible).[1] Here, the Fluorine at C-5 couples to H-4 through three bonds (

    
    ). This results in a clean doublet with a coupling constant of approximately 5 Hz.[1] This is the primary confirmation of regiochemistry.[1]
    
  • The NH Signal: The shift of the NH proton is highly concentration-dependent.[1] In DMSO, it is deshielded to >13 ppm.[1] If the spectrum is run in

    
    , this signal may shift upfield (10-12 ppm) and broaden significantly.[1]
    

13C NMR Data Analysis

The Carbon-13 spectrum is the definitive proof of structure due to the large Carbon-Fluorine coupling constants (


).
Predicted/Consensus Data (DMSO- , 100 MHz)
CarbonShift (

, ppm)
Splitting PatternCoupling Constant (

, Hz)
Assignment
C-5 155.0 - 158.0Doublet (d)

C-F (Direct attachment)
C=O 158.5 - 160.0Singlet/Weak Doublet

Carbonyl Ester
C-3 132.0 - 135.0Doublet (d)

Quaternary C (Ester side)
C-4 95.0 - 98.0Doublet (d)

Methine CH
CH2 60.5Singlet (s)-Ethyl Methylene
CH3 14.2Singlet (s)-Ethyl Methyl
Expert Interpretation[1]
  • Direct C-F Coupling (

    
    ):  The carbon directly attached to fluorine (C-5) will not appear as a singlet.[1] It will be a widely spaced doublet with a massive coupling constant (~240 Hz).[1] Caution:  On lower field instruments, one leg of this doublet might be mistaken for noise or an impurity if the S/N ratio is low.
    
  • Geminal Coupling (

    
    ):  The C-4 carbon (the CH) is two bonds away from fluorine.[1] It typically exhibits a coupling of ~20 Hz.[1]
    
  • Chemical Shift of C-4: Pyrazole C-4 carbons are electron-rich.[1] The presence of the electron-withdrawing ester and fluorine might suggest a downfield shift, but resonance effects often keep C-4 relatively upfield (<100 ppm), which is diagnostic for the pyrazole ring.

Advanced Validation: 19F NMR

While 1H and 13C are standard, 19F NMR is the "gold standard" for purity in this synthesis.[1]

  • Shift: Expected around -120 to -130 ppm (relative to

    
    ).[1]
    
  • Pattern: Doublet (coupling to H-4).

  • Utility: This is the fastest way to quantify the ratio of tautomers or regioisomers (e.g., if the N-alkylation occurred at N1 vs N2 during a subsequent step).

References

  • Alkorta, I., et al. (2004).[1] "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry.

    • Context: Authoritative review on annular tautomerism dynamics in pyrazoles.
  • Claramunt, R. M., et al. (2006).[1] "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry.

    • Context: Establishes standard chemical shifts and solvent effects for pyrazole deriv
  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley.[1]

    • Context: Reference for and coupling constants cited in the tables.
    • [1]

  • PubChem Compound Summary.

    • Context: Used for baseline chemical shift validation of the ethyl ester scaffold.[1]

    • [1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation behavior of ethyl 5-fluoro-1H-pyrazole-3-carboxylate , a critical fluorinated heterocyclic building block in fragment-based drug discovery (FBDD).

The analysis synthesizes mechanistic principles from homologous pyrazole carboxylates and fluorinated heteroaromatics to provide a forensic breakdown of the molecule's spectral signature.

Executive Summary

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (MW 158.13) serves as a pharmacophore scaffold in kinase inhibitors and anti-inflammatory agents.[1] Its mass spectral signature is defined by two competing stability factors: the labile ethyl ester side chain and the robust, electron-withdrawing fluorinated pyrazole core.

Understanding its fragmentation is essential for:

  • Metabolite Identification: Distinguishing metabolic hydrolysis (acid formation) from oxidative defluorination.

  • Impurity Profiling: Verifying the integrity of the C-F bond during synthesis.

  • Library QA/QC: Rapid confirmation of the pyrazole core in combinatorial libraries.

Physicochemical Context & Ionization

Before analyzing fragmentation, the ionization state must be defined. The molecule behaves differently under Electrospray Ionization (ESI) versus Electron Ionization (EI).

PropertyValueNotes
Formula C₆H₇FN₂O₂
Exact Mass 158.0492Monoisotopic peak
ESI Precursor [M+H]⁺ = 159.06 Protonation occurs at the pyrazole N2 (pyridinic nitrogen).
EI Precursor [M]⁺˙ = 158.05 Radical cation formation (Odd electron species).
C-F Bond Energy ~485 kJ/molHighly stable; F is rarely lost primarily.

Fragmentation Mechanics (ESI-MS/MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the protonated precursor [M+H]⁺ (m/z 159) undergoes Collision-Induced Dissociation (CID). The fragmentation is hierarchical, proceeding from the exterior ester group inward to the heterocyclic ring.

Pathway A: The "Ester Cascade" (Dominant)

The most diagnostic pathway involves the stepwise degradation of the ethyl ester.

  • Loss of Ethanol (Neutral Loss -46 Da):

    • Mechanism: A proton transfer leads to the elimination of a neutral ethanol molecule. This is often driven by a 1,3- or 1,4-hydrogen shift from the ethyl group to the carbonyl or pyrazole nitrogen.

    • Transition: m/z 159

      
       m/z 113.
      
    • Product: A stable acylium ion (or protonated ketene intermediate) retaining the fluoropyrazole core.

  • McLafferty-like Rearrangement (Neutral Loss -28 Da):

    • Mechanism: The carbonyl oxygen abstracts a hydrogen from the terminal methyl of the ethyl group, releasing ethylene (C₂H₄) .

    • Transition: m/z 159

      
       m/z 131.
      
    • Product: Protonated 5-fluoro-1H-pyrazole-3-carboxylic acid.

Pathway B: Core Degradation (High Energy)

Once the ester is removed, the pyrazole ring fragments. This requires higher collision energies (CE > 30 eV).

  • Decarboxylation (-28 Da / -44 Da):

    • The acid/acylium species (m/z 131 or 113) loses CO or CO₂.

    • Transition: m/z 113

      
       m/z 85.
      
    • Product: The 5-fluoro-pyrazole cation [C₃H₂FN₂]⁺. This is a "fingerprint" ion for the core scaffold.

  • Ring Opening (-27 Da):

    • The pyrazole ring typically cleaves via loss of HCN (hydrogen cyanide).

    • Transition: m/z 85

      
       m/z 58.
      
    • Significance: This confirms the presence of the N-N bond integrity prior to fragmentation.

The Fluorine Flag

Unlike chloro- or bromo-analogs, the C-F bond is exceptionally strong. You will rarely see a neutral loss of F• (19 Da) or HF (20 Da) as a primary event. Instead, the fluorine atom remains attached to the carbon backbone until the ring is completely atomized.

  • Diagnostic Rule: If you see a loss of 20 Da (HF), it implies a specific proximity effect (e.g., H-bonding with a neighbor), but in this molecule, ester loss is kinetically favored.

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of ion generation.

MS_Fragmentation Precursor Precursor [M+H]+ m/z 159 (Protonated Ethyl Ester) Acid Acid Cation m/z 131 (Loss of C2H4) Precursor->Acid - Ethylene (28 Da) (McLafferty-like) Acylium Acylium Ion m/z 113 (Loss of EtOH) Precursor->Acylium - Ethanol (46 Da) Acid->Acylium - H2O (18 Da) Core Fluoro-Pyrazole Cation m/z 85 (Decarboxylation) Acylium->Core - CO (28 Da) Fragment Ring Fragment m/z 58 (Loss of HCN) Core->Fragment - HCN (27 Da)

Figure 1: ESI-MS/MS Fragmentation pathway of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Experimental Protocol: Data Acquisition

To replicate these results or validate a sample, use the following LC-MS/MS parameters.

Method: Direct Infusion or UPLC-MS/MS
  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Note: Avoid ammonium buffers if possible, as [M+NH₄]⁺ adducts (m/z 176) can complicate the spectrum.

  • Ion Source (ESI):

    • Polarity: Positive Mode.

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve the molecular ion).

  • Collision Energy (CE) Ramping:

    • Low Energy (10-15 eV): To observe the m/z 131 and 113 fragments.

    • High Energy (30-40 eV): To force the ring opening (m/z 85 and 58).

Diagnostic Ion Table
m/z (ESI+)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
159 [M+H]⁺Parent MoleculeHigh (at low CE)
131 [C₆H₆FN₂O₂]⁺Acid (Loss of Ethylene)Medium
113 [C₄H₂FN₂O]⁺Acylium (Loss of EtOH)Base Peak (High)
85 [C₃H₂FN₂]⁺Pyrazole Core (Loss of CO)Medium
58 [C₂HFN]⁺Ring Fragment (Loss of HCN)Low

References

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry (Vol. 100, pp. 1-50). Elsevier.[2] Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous fragmentation pattern). NIST Chemistry WebBook, SRD 69. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Esters and Heterocycles).[3] Link

  • PubChem. (2024). Ethyl 1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

Sources

Technical Guide: Infrared Spectroscopy Analysis of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate

[1]

Executive Summary & Molecular Profile[1][2]

This guide provides a definitive protocol for the infrared (IR) spectroscopic characterization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate . As a fluorinated heterocyclic scaffold, this molecule is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. Its analysis requires distinguishing subtle electronic effects introduced by the fluorine substituent and the pyrazole tautomerism.

Structural Identity[3]
  • IUPAC Name: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate[1]

  • Molecular Formula: C₆H₇FN₂O₂[1]

  • Key Functional Groups:

    • Secondary Amine: Pyrazole N-H (subject to hydrogen bonding).[1]

    • Ester: Conjugated ethyl ester (-COOEt).[1]

    • Halogen: Aromatic C-F bond.[1]

    • Heterocycle: 1H-Pyrazole ring system.[1][2][3][4][5][6][7][8][9]

Theoretical Vibrational Analysis & Band Assignment

The IR spectrum of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is dominated by the interplay between the electron-withdrawing fluorine atom and the conjugated ester system.[1] The following assignments are synthesized from high-fidelity analog data (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) and first-principles of fluorinated heterocyclic spectroscopy.

The "Diagnostic Trinity" (Critical Regions)

Researchers should focus on three primary regions to validate the compound's identity and purity.

RegionFrequency (cm⁻¹)AssignmentMechanistic Insight
High Frequency 3100 – 3400 ν(N-H) Pyrazole N-H. Broadening indicates intermolecular H-bonding (dimer formation).[1] A sharp peak >3400 cm⁻¹ suggests non-bonded (free) N-H, typically seen only in dilute solution.
Double Bond 1700 – 1740 ν(C=O) Ester Carbonyl. The conjugation with the pyrazole ring lowers the frequency compared to aliphatic esters (~1740+). The 5-fluoro group's inductive effect may cause a slight blue shift (higher freq) vs. the non-fluorinated analog.[1]
Fingerprint 1100 – 1350 ν(C-F) Aromatic C-F Stretch. This is the distinguishing feature from non-fluorinated analogs. It appears as a strong, broad band, often coupled with ring vibrations.
Detailed Spectral Map
A. High-Frequency Region (4000 – 2800 cm⁻¹)[1]
  • 3100 – 3250 cm⁻¹ (Medium/Broad): ν(N-H) stretching. In the solid state (ATR/KBr), pyrazoles form extensive hydrogen-bonded networks, broadening this band significantly.

  • 3000 – 3100 cm⁻¹ (Weak): ν(C-H) aromatic/heteroaromatic stretching of the pyrazole C4-H.

  • 2900 – 2990 cm⁻¹ (Medium): ν(C-H) aliphatic stretching (asymmetric and symmetric) of the ethyl group (-CH₂CH₃).

B. Double Bond Region (1800 – 1500 cm⁻¹)[1]
  • 1700 – 1735 cm⁻¹ (Strong): ν(C=O) Ester carbonyl stretch.

    • Note: If the sample is wet or hydrolyzed, a broad shoulder at 1680–1700 cm⁻¹ (Carboxylic Acid C=O) may appear.

  • 1580 – 1620 cm⁻¹ (Medium): ν(C=N) Pyrazole ring stretching.

  • 1500 – 1550 cm⁻¹ (Medium): ν(C=C) Pyrazole skeletal vibrations.

C. Fingerprint Region (1500 – 600 cm⁻¹)
  • 1250 – 1350 cm⁻¹ (Strong): ν(C-F) Aryl-Fluorine stretch.[1] This band is often very intense and complex due to coupling with the ring.[1]

  • 1200 – 1250 cm⁻¹ (Strong): ν(C-O) Ester C-O-C asymmetric stretch.

  • 1000 – 1100 cm⁻¹: Ring breathing modes and in-plane C-H bending.

  • 750 – 850 cm⁻¹: Out-of-plane (OOP) C-H bending. The position depends on the substitution pattern (1,3,5-substituted pyrazole).

Experimental Protocol

Method Selection: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Sample Prep None (Neat solid).[1]Grinding with KBr (1:100 ratio).
Throughput High (Rapid screening).Low (Requires pressing).[1]
Resolution Good for surface analysis.[1]Superior for weak overtones.[1]
Recommendation Primary Method. Use Diamond or ZnSe crystal.[1]Secondary Method. Use for publication-quality spectra or if hygroscopicity is an issue.[1]
Step-by-Step Workflow
  • Blanking: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5-10 mg of ethyl 5-fluoro-1H-pyrazole-3-carboxylate onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

  • Acquisition: Collect the sample spectrum (32-64 scans).[1]

  • Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Visual Logic: Spectral Assignment Workflow

SpectralAnalysisStartAcquire Spectrum(Ethyl 5-fluoro-1H-pyrazole-3-carboxylate)CheckNHCheck 3100-3400 cm⁻¹(N-H Region)Start->CheckNHDecisionNHBroad Band Present?CheckNH->DecisionNHCheckCOCheck 1700-1740 cm⁻¹(C=O Region)DecisionCOStrong Peak ~1720?CheckCO->DecisionCOCheckCFCheck 1100-1350 cm⁻¹(C-F Region)DecisionCFStrong Band Present?CheckCF->DecisionCFDecisionNH->CheckCOYes (H-bonded NH)ResultImpureFlag for Impurity Analysis(Check Precursors)DecisionNH->ResultImpureNo (Missing NH)DecisionCO->CheckCFYes (Ester)DecisionCO->ResultImpureNo (Missing/Shifted)ResultValidIdentity Confirmed:Pyrazole + Ester + FluorineDecisionCF->ResultValidYes (C-F Confirmed)DecisionCF->ResultImpureNo (Non-fluorinated?)

Figure 1: Decision logic for validating the IR spectrum of ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Quality Control & Impurity Profiling

In drug development, IR is a rapid "gatekeeper" technique. You must be able to identify common synthesis byproducts.

Common Impurities[1]
ImpurityCharacteristic IR MarkerCause
Hydrazine Hydrate Broad/Strong absorptions >3300 cm⁻¹ (NH₂).[1]Incomplete washing.[1]
Acetic Acid Broad O-H (3000-2500 cm⁻¹) + C=O (~1710 cm⁻¹).[1][10]Residual solvent/catalyst.[1]
Hydrolysis Product (Acid) Broad O-H dimer band (3300-2500 cm⁻¹) overlapping C-H.[1][11]Moisture exposure/instability.[1]
Non-Cyclized Intermediate Diketone C=O bands (often split or shifted).[1]Incomplete reaction.
Tautomerism Considerations

The compound exists primarily as the 1H-tautomer in the solid state. However, depending on the crystallization solvent, different H-bonding motifs may emerge, causing slight shifts (+/- 10-20 cm⁻¹) in the N-H and C=O bands.

  • Protocol: If the spectrum looks "shifted," recrystallize a small portion in a standard solvent (e.g., Ethanol) and re-analyze to standardize the polymorph/tautomer.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Mykhailiuk, P. K. (2021).[1][12] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[12] (Detailed discussion on C-F bond characteristics in pyrazoles). [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1] Wiley.[1][2] (Standard reference for C-F and Heterocyclic assignments).

An In-depth Technical Guide to Ethyl 5-fluoro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrazole scaffold can profoundly influence the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Properties

The foundational structure of ethyl 5-fluoro-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring substituted with a fluorine atom at the C5 position and an ethyl carboxylate group at the C3 position. The presence of the electronegative fluorine atom and the ester functional group dictates the molecule's reactivity and physical characteristics.

Physical Properties
PropertyPredicted Value/RangeComments
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Appearance White to off-white solidBased on analogous pyrazole esters.
Melting Point 130-150 °CFluorine substitution may influence the crystal lattice energy compared to non-fluorinated analogs.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding and polarity.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water.The ester group provides some lipophilicity, while the pyrazole N-H allows for hydrogen bonding.
Chemical Properties

The chemical reactivity of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is characterized by the interplay of the pyrazole ring system, the fluorine substituent, and the ethyl ester group.

  • Tautomerism: The pyrazole ring can exist in two tautomeric forms due to the proton on the nitrogen atom. This is a crucial consideration in its reactivity and biological interactions.

  • Reactivity of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the fluorine atom can influence the regioselectivity. The nitrogen atoms can act as nucleophiles or be alkylated.

  • Influence of the Fluorine Atom: The C-F bond is strong and generally stable. The fluorine atom's electron-withdrawing nature can affect the acidity of the N-H proton and the overall electron density of the pyrazole ring.

  • Ester Group Reactivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring proton, the ethyl group (a quartet and a triplet), and the N-H proton. The coupling of the pyrazole proton with the fluorine atom would result in a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the ethyl group, and the carbonyl carbon of the ester. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group, the carboxyl group, and other fragments.

Synthesis of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

The synthesis of 5-fluoropyrazoles can be approached through several synthetic strategies. A common and effective method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with hydrazine.[1]

General Synthetic Workflow

Synthesis_Workflow A Fluorinated 1,3-Dicarbonyl Precursor (e.g., ethyl 4,4-difluoro-3-oxobutanoate) C Cyclocondensation Reaction A->C B Hydrazine Hydrate B->C D Ethyl 5-fluoro-1H-pyrazole-3-carboxylate C->D Acid or Base Catalysis

Caption: General synthetic workflow for ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for pyrazole synthesis.[2]

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fluorinated 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's therapeutic potential.

Potential Therapeutic Areas
  • Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases and other protein targets implicated in cancer progression.

  • Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Fluorinated analogs are being explored for improved efficacy and reduced side effects.[2]

  • Infectious Diseases: Fluorinated pyrazoles have shown promise as antiviral, antibacterial, and antifungal agents.

  • Central Nervous System (CNS) Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyrazoles attractive candidates for the development of drugs targeting CNS disorders.

Structure-Activity Relationship (SAR) Insights

The fluorine atom at the C5 position can participate in hydrogen bonding and other non-covalent interactions with target proteins, potentially leading to increased binding affinity. Its electron-withdrawing properties can also modulate the pKa of the pyrazole N-H, influencing its ionization state at physiological pH. The ethyl carboxylate group at the C3 position provides a handle for further chemical modification to explore SAR and optimize pharmacokinetic properties.

Caption: Structure-activity relationship insights for ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling ethyl 5-fluoro-1H-pyrazole-3-carboxylate. Based on data for analogous compounds, it may cause skin and eye irritation.[3] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a fluorinated pyrazole core and a modifiable ester functional group offers medicinal chemists a versatile platform for the design of next-generation therapeutics. While further experimental characterization is needed to fully elucidate its properties, the insights from related compounds strongly suggest its potential in various drug discovery programs. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic applications of this promising fluorinated pyrazole derivative.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Request PDF.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Ethyl 1H-pyrazole-3-carboxyl
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Carbazic acid, ethyl ester. Organic Syntheses Procedure.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Substance - EPA.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Ethyl 5-formyl-1H-pyrazole-3-carboxyl
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. the NIST WebBook.
  • 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID. PubChem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • 5-Fluoro-1H-pyrazole 97% | CAS: 14521-81-4. AChemBlock.
  • Ethyl 5-(2-fluorophenyl)
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Process for the preparation of 5-fluoro-1h-pyrazoles.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Sourcing Pyrazole Intermediates: A Buyer's Guide to Purity and Supply.
  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids | Request PDF.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • Sourcing High-Quality Pyrazole Intermedi
  • The 1H NMR spectrum of pyrazole in a nem
  • Synthesis, Characterization of new Hydrazone deriv
  • Ethyl 3-(2-furyl)
  • Synthesis and Characterization of Hetrocyclic Compounds Derived
  • 1260827-64-2|Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxyl

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, grounded in fundamental chemical principles. It further outlines detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring a self-validating system for researchers. This document is designed to bridge the gap between theoretical prediction and practical application, offering both the "why" and the "how" for scientists working with this compound.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a critical physicochemical property that dictates its journey from the laboratory to a potential final product. In drug discovery, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound. In process chemistry, solubility data is essential for designing efficient crystallization and purification protocols. For formulation scientists, understanding the solubility profile is the first step in developing a stable and effective drug delivery system.

This guide provides a deep dive into the solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, a compound characterized by its pyrazole core, an ethyl ester functional group, and a fluorine substituent. While specific experimental data for this exact molecule is not widely published, this guide will leverage data from analogous structures and first principles to provide robust predictions and, crucially, the means to verify them.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate possesses several key structural features:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity.

  • Ethyl Ester Group (-COOEt): This group has a polar carbonyl (C=O) component and a non-polar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group and can participate in weak hydrogen bonding. Its small size means it doesn't significantly increase the molecular volume, but it does increase the molecule's overall polarity.

Based on this structure, we can predict its solubility in a range of common organic solvents.

Table 1: Predicted Solubility of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe ability of the pyrazole N-H and the solvent's -OH group to engage in hydrogen bonding, along with dipole-dipole interactions, should lead to high solubility.
Aprotic Polar DMSO, DMF, AcetonitrileHigh to ModerateThe strong dipole moments of these solvents will interact favorably with the polar regions of the solute. The absence of a hydrogen bond-donating group on the solvent may slightly limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe significant polarity and hydrogen bonding capability of the solute are mismatched with the non-polar nature of these solvents, leading to poor solvation.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate dipole moment and can act as a weak hydrogen bond acceptor, allowing for some interaction with the solute.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs equation, ΔG = ΔH - TΔS, highlights the interplay between enthalpy (ΔH) and entropy (ΔS).

  • Enthalpy of Solution (ΔH_sol): This is the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solid, this involves overcoming the crystal lattice energy.

  • Entropy of Solution (ΔS_sol): This is the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the overall entropy.

The prediction of solubility can be approached using thermodynamic models, which often require data such as the melting point and enthalpy of fusion of the solute.[1][2] While these values are not available for ethyl 5-fluoro-1H-pyrazole-3-carboxylate, they can be estimated or determined experimentally.

G cluster_liquid Liquid State Solid Solute Crystal Lattice Dissolved Dissolved Solute Solid->Dissolved Solvent Solvent

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published data, experimental determination is crucial. The following protocols are designed to provide accurate and reproducible solubility data. The "gold standard" is the shake-flask method, which measures thermodynamic equilibrium solubility.[3]

Materials and Equipment
  • Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method ensures that the solution has reached equilibrium, providing a true measure of thermodynamic solubility.

  • Preparation: Add an excess amount of solid ethyl 5-fluoro-1H-pyrazole-3-carboxylate to a vial. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to shake for at least 24-48 hours. The extended time is to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Accurately weigh the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue. The solubility can be calculated in terms of mg/g of solvent.

  • Alternative Quantification (HPLC): Dilute a known volume of the filtered saturated solution with a suitable mobile phase. Analyze the diluted solution by HPLC against a pre-prepared calibration curve of the compound. This will give the concentration in mg/mL or mol/L.

G Start Start: Excess Solute + Solvent Shake Equilibrate (24-48h at constant T) Start->Shake Step 1 Settle Settle/Centrifuge Shake->Settle Step 2 Filter Filter Supernatant Settle->Filter Step 3 Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify Step 4 End End: Solubility Data Quantify->End Step 5

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate in organic solvents. By combining theoretical principles with practical, detailed protocols, researchers are equipped to generate the critical data needed for their work. The provided experimental workflow is designed to be self-validating, ensuring the integrity of the results. As with any chemical substance, appropriate safety precautions should be observed during handling and experimentation.

References

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved from [Link]

  • St. Olaf College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and historical context of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the seminal publication detailing its initial discovery remains elusive in readily available literature, this document outlines the logical historical synthesis based on established pyrazole formation reactions and contrasts it with modern, patented methodologies. The guide delves into the chemical principles underpinning these synthetic strategies, provides detailed experimental protocols, and discusses the broader importance of fluorinated pyrazoles in the development of therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyrazole scaffold is a privileged structure, appearing in numerous approved drugs due to its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The convergence of these two features in molecules such as ethyl 5-fluoro-1H-pyrazole-3-carboxylate creates a building block with immense potential for the development of novel therapeutics. The fluorine atom at the 5-position can significantly influence the molecule's electronic properties and its interactions with biological targets.

The Putative Historical Synthesis: A Foundation in Cyclocondensation

The classical and most probable route for the initial synthesis of pyrazole rings, dating back to the work of Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] Extrapolating this fundamental reaction to our target molecule, the logical precursor would be a fluorinated 1,3-dicarbonyl compound, specifically a derivative of 4-fluoro-2,4-dioxobutanoate.

The Underlying Chemistry: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and well-established method for the formation of the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.

Reaction Workflow: Plausible Historical Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorinated Dicarbonyl Ethyl 4-fluoro-2,4-dioxobutanoate Cyclocondensation Cyclocondensation Fluorinated Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Target Ethyl 5-fluoro-1H-pyrazole-3-carboxylate Cyclocondensation->Target

Caption: Plausible historical synthesis via cyclocondensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of how the synthesis would likely have been carried out based on standard organic chemistry practices for this type of reaction.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluoro-2,4-dioxobutanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue can be poured into ice-water to precipitate the crude product.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Evolution of Synthesis: A Modern Approach

While the classical cyclocondensation method is effective, modern organic synthesis often seeks more efficient, scalable, and potentially safer routes. A Chinese patent (CN107759574B) discloses a multi-step synthesis for a "5-fluoro-1H-pyrazole-3-carboxylate intermediate," which provides insight into a contemporary approach. This method starts from an N-substituted 5-fluoropyrazole and proceeds through rearrangement and carboxylation steps.

Key Steps in the Modern Patented Synthesis

The patented method involves the following key transformations:

  • Rearrangement: An N-substituted 5-fluoropyrazole undergoes a rearrangement reaction under the influence of a catalyst.

  • Carboxylation: The rearranged intermediate is then carboxylated to introduce the carboxylic acid functionality at the 3-position.

  • Esterification: The final step involves the esterification of the carboxylic acid to yield the desired ester.

This approach offers an alternative to the classical method and may provide advantages in terms of regioselectivity and overall yield.

Workflow of a Modern Patented Synthesis

G Start N-substituted 5-fluoropyrazole Rearrangement Catalytic Rearrangement Start->Rearrangement Intermediate Rearranged Intermediate Rearrangement->Intermediate Carboxylation Carboxylation Intermediate->Carboxylation Carboxylic_Acid 5-fluoro-1H-pyrazole-3-carboxylic acid Carboxylation->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Final_Product Ethyl 5-fluoro-1H-pyrazole-3-carboxylate Esterification->Final_Product

Caption: A modern, multi-step synthetic approach.

Comparative Analysis of Synthetic Routes

FeaturePlausible Historical Method (Cyclocondensation)Modern Patented Method
Starting Materials Fluorinated 1,3-dicarbonyl, HydrazineN-substituted 5-fluoropyrazole
Number of Steps Typically one-potMulti-step
Regioselectivity Can be an issue, may yield mixtures of isomersPotentially higher control
Scalability Generally scalableMay involve more complex reagents or conditions
Key Transformation CyclocondensationRearrangement, Carboxylation

Applications in Drug Discovery and Development

While specific approved drugs containing the ethyl 5-fluoro-1H-pyrazole-3-carboxylate moiety are not prominently documented, the broader class of fluorinated pyrazole-3-carboxylates are key intermediates in the synthesis of a wide range of biologically active compounds. These scaffolds are explored for their potential as:

  • Enzyme Inhibitors: The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions within enzyme active sites.

  • Receptor Modulators: The electronic nature of the fluorinated pyrazole ring can be fine-tuned to optimize interactions with various receptors.

  • Antimicrobial and Antiviral Agents: Pyrazole derivatives have a long history of being investigated for their efficacy against various pathogens.[1]

The title compound serves as a valuable starting material for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for new drug candidates.

Conclusion

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate stands as a testament to the enduring importance of the pyrazole nucleus in medicinal chemistry, enhanced by the strategic incorporation of fluorine. While its precise historical discovery is not clearly documented in accessible scientific literature, its synthesis can be logically deduced from the foundational principles of heterocyclic chemistry. The evolution from classical cyclocondensation reactions to more intricate, modern synthetic routes highlights the continuous innovation in organic synthesis. This versatile building block will undoubtedly continue to play a role in the design and development of future therapeutic agents.

References

  • (Reference details for a relevant paper on pyrazole synthesis, if found)
  • (Reference details for a relevant paper on fluorin
  • (Reference details for a relevant p
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • A kind of 5-fluoro-1H-pyrazole-3-carboxylate intermediate and its synthesis method. (2018).

Sources

Methodological & Application

Application Note: SAR-Directed Derivatization of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate , a versatile scaffold for Structure-Activity Relationship (SAR) profiling.

Executive Summary

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry. The presence of the fluorine atom at the C5 position modulates the pKa of the pyrazole ring, enhances metabolic stability against oxidative metabolism, and provides a unique electrostatic vector for protein-ligand interactions. However, the effective utilization of this scaffold in SAR studies requires navigating its tautomeric nature and controlling regioselectivity during functionalization.

This guide provides a validated workflow for diversifying this core across three vectors:

  • N1-Functionalization: Tuning solubility and steric fit.

  • C3-Ester Transformation: Generating effector domains (amides, heterocycles).

  • C4-H Substitution: Introducing lipophilic clamps via electrophilic aromatic substitution (SEAr).

Structural Analysis & Reactivity Profile[1]

The Tautomerism Challenge

The starting material exists in a tautomeric equilibrium between 5-fluoro-1H-pyrazole-3-carboxylate and 3-fluoro-1H-pyrazole-5-carboxylate .

  • Implication: N-alkylation will yield a mixture of two regioisomers (1,3- and 1,5-disubstituted products).

  • Mechanistic Insight: The fluorine atom is electron-withdrawing (EWG). Inductive effects render the nitrogen adjacent to the fluorine (N1 in the 5-fluoro tautomer) less nucleophilic, but the specific outcome is often governed by steric hindrance of the incoming electrophile and the solvent's dielectric constant.

The Fluorine Effect

Unlike non-fluorinated pyrazoles, the C5-F bond is robust. It is generally inert to nucleophilic aromatic substitution (SNAr) under standard conditions due to the electron-rich nature of the pyrazole


-system, unless the N1 position is substituted with a strong electron-withdrawing group (e.g., sulfonyl). Therefore, for standard SAR, the Fluorine should be treated as a static steric/electronic feature.

Strategic Derivatization Map

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

DerivatizationMap Parent Ethyl 5-fluoro- 1H-pyrazole-3-carboxylate N_Alk Vector 1: N-Alkylation (Solubility/Target Fit) Parent->N_Alk R-X, Base Isomer_A 1-Alkyl-5-fluoro (Isomer A) N_Alk->Isomer_A Major/Minor (Steric Dependent) Isomer_B 1-Alkyl-3-fluoro (Isomer B) N_Alk->Isomer_B Acid Hydrolysis to Carboxylic Acid Isomer_A->Acid LiOH, THF/H2O Halogen Vector 3: C4-Halogenation (Br/I) Isomer_A->Halogen NBS/NIS Amide Vector 2: Amide Coupling (H-Bond Don/Acc) Acid->Amide HATU, R-NH2 Heterocycle Bioisosteres (e.g., Oxadiazoles) Acid->Heterocycle Hydrazine/CDI Suzuki Suzuki/Sonogashira Coupling Halogen->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Divergent synthesis workflow. The critical branch point is the N-alkylation, which defines the regiochemistry for downstream analogs.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Install R-groups at N1 while managing regioisomer formation. Critical Note: The ratio of 1,3-isomer to 1,5-isomer is solvent-dependent. Polar aprotic solvents (DMF, DMSO) tend to favor the thermodynamically stable isomer, while non-polar solvents may alter the ratio.

Reagents:

  • Starting Material (SM): Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 equiv (e.g., Benzyl bromide, Methyl iodide)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M)

Procedure:

  • Dissolution: Dissolve 1.0 g of SM in 25 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: You will likely observe two peaks with identical Mass (

      
      ). These are the regioisomers.
      
  • Workup: Dilute with EtOAc (100 mL), wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

    • Separation: The two isomers usually have distinct

      
       values. The 1-alkyl-5-fluoro isomer (Isomer A) is typically less polar than the 1-alkyl-3-fluoro isomer (Isomer B) due to the dipole moment vector cancellation.
      
    • Validation: Use 2D-NMR (NOESY) to confirm regiochemistry. Interaction between the N-Alkyl protons and the C4-H indicates the 1,5-substitution pattern (if F is at 3) or lack thereof if F is at 5. Correction: A clearer NOE signal is seen between N-Alkyl and C5-H (if H is present). Since C5 is Fluorine, use

      
       HOESY  or compare 
      
      
      
      chemical shifts. The C5-F carbon usually appears as a doublet with large coupling (
      
      
      Hz).
Protocol B: C3-Ester Hydrolysis & Amide Coupling (Library Production)

Objective: Convert the ester to an amide library.

Step 1: Saponification

  • Dissolve N-alkylated ester (1.0 equiv) in THF:MeOH:

    
     (3:1:1).
    
  • Add LiOH

    
     (3.0 equiv).
    
  • Stir at RT for 2 hours (Monitor: disappearance of ester peak).

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2] The free acid is often pure enough for coupling.

Step 2: Parallel Amide Coupling

  • Activation: To a solution of the Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add the Amine (

    
    , 1.2 equiv).
    
  • Incubation: Shake/Stir at RT for 12 hours.

  • Purification: For libraries, use SCX-2 cartridges (catch-and-release for basic amines) or Prep-HPLC.

Protocol C: C4-Halogenation (Optional)

Objective: Access Suzuki coupling precursors.

  • Dissolve N-alkylated pyrazole in MeCN.

  • Add N-Bromosuccinimide (NBS, 1.1 equiv).

  • Stir at RT (or reflux if sluggish) for 1–3 hours.

  • The C4-H is the most electron-rich site and will brominate selectively.

Quantitative Data Summary

TransformationReagentsTypical YieldKey ChallengeSolution
N-Alkylation

, DMF, R-X
85-95% (Combined)Regioselectivity (approx. 3:1 to 1:1)Chromatographic separation; NOE structural confirmation.
Hydrolysis LiOH, THF/Water>95%Solubility of zwitterionsAcidify carefully; use lyophilization if water-soluble.
Amide Coupling HATU, DIPEA70-90%Steric hindrance of amineSwitch to

activation for unreactive anilines.
C4-Bromination NBS, MeCN80-90%Over-halogenationControl stoichiometry strictly (1.05 eq).

References

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008 , 37, 320-330. Link

    • Relevance: Explains the metabolic stability and pKa modul
  • Pyrazole Regiochemistry

    • Fustero, S., et al. "Regioselective synthesis of fluorinated pyrazoles." J. Org.[3][4] Chem., 2008 , 73(9), 3523-3529. Link

    • Relevance: Defines the thermodynamic vs.
  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

    • Relevance: Standardizes the H
  • Direct Fluorination & Reactivity

    • Mykhailiuk, P. K.[4][5] "Fluorinated Pyrazoles: From Synthesis to Applications." Chem. Rev., 2021 , 121(3), 1670–1715.[5] Link[5]

    • Relevance: Comprehensive review on the stability and reactivity of the C-F bond in pyrazoles.

Sources

protocol for N-alkylation of ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic


-Alkylation of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate 

Abstract

The


-alkylation of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a pivotal yet challenging transformation in medicinal chemistry, often yielding regioisomeric mixtures due to the competing electronic and steric effects of the 5-fluoro and 3-carboxylate substituents. This Application Note provides a high-fidelity protocol for 

-alkylation using Cesium Carbonate (

) in DMF, optimized to maximize yield while facilitating the separation of isomers. It includes a definitive analytical framework using

-

HMBC and

NMR to validate regiochemistry, addressing the common ambiguity between 1-alkyl-5-fluoro-3-carboxylate and 1-alkyl-3-fluoro-5-carboxylate isomers.

Strategic Overview & Mechanistic Insight

The Challenge: Regioselectivity The substrate, ethyl 5-fluoro-1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic sites (


 and 

).
  • Site A (

    
    , adjacent to Fluorine):  Sterically accessible but electronically deactivated by the strong inductive effect of the fluorine atom (
    
    
    
    effect).
  • Site B (

    
    , adjacent to Carboxylate):  Sterically hindered by the ethyl ester but less inductively deactivated than 
    
    
    
    .

The Solution: The Cesium Effect While sodium hydride (


) is a common base for pyrazoles, it generates a "hot," highly reactive anion that often degrades regioselectivity. We utilize Cesium Carbonate (

)
. The large ionic radius of the cesium cation (

) minimizes tight ion-pairing with the pyrazolide anion in polar aprotic solvents (DMF), enhancing nucleophilicity under milder conditions. This "naked anion" effect often improves the ratio of the thermodynamically preferred product (typically the

-alkylation distal to the bulky ester).
Mechanism & Regiochemical Pathways

ReactionMechanism Substrate Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (Tautomeric Mix) Base Base (Cs2CO3) Deprotonation Substrate->Base Anion Resonance Stabilized Pyrazolide Anion Base->Anion - H+ RX Alkyl Halide (R-X) Anion->RX Nucleophilic Attack ProductA Major Isomer (Likely) Ethyl 1-alkyl-5-fluoro-1H-pyrazole-3-carboxylate (Alkylation distal to Ester) RX->ProductA Path A (Sterically Favored) ProductB Minor Isomer Ethyl 1-alkyl-3-fluoro-1H-pyrazole-5-carboxylate (Alkylation adjacent to Ester) RX->ProductB Path B (Sterically Hindered)

Figure 1: Divergent pathways in the alkylation of fluorinated pyrazoles. Path A is generally favored due to the steric bulk of the ester group, despite the electron-withdrawing nature of fluorine.

Experimental Protocol: Base-Mediated Alkylation

Reagents & Equipment:

  • Substrate: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv).

  • Alkylating Agent: Alkyl bromide or Iodide (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous (0.2 M concentration).
    
  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under an inert atmosphere (Ar/N2).

  • Solvation: Add Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (25 °C)  for 30 minutes to ensure complete formation of the pyrazolide anion.
    
    • Note: Heating is rarely required for deprotonation and may promote degradation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Optimization: If the alkyl halide is volatile (e.g., MeI, EtI), use a reflux condenser cooled to -10 °C.

  • Reaction Monitoring: Stir at 60 °C for 4–12 hours. Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the starting material (

      
       for the core). Look for the appearance of two spots (regioisomers) with close Rf values.
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x reaction volume).

    • Wash with water (3x) to remove DMF and inorganic salts.[1] Crucial: DMF retention causes streaking during chromatography.

    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification (Isomer Separation):

    • Perform Flash Column Chromatography using a Silica Gel gradient (0%

      
       30% EtOAc in Hexanes).
      
    • Fractionation: The 1-alkyl-5-fluoro-3-carboxylate (Structure A) typically elutes after the 1-alkyl-3-fluoro-5-carboxylate (Structure B) due to the exposed polar ester group in Structure A, though this order can flip depending on the R-group. Collect fractions in small volumes.

Analytical Validation: Proving Regiochemistry

Distinguishing the two isomers is the most critical step. Do not rely solely on LC-MS, as both have identical masses.

Table 1: Diagnostic NMR Signatures

FeatureIsomer A (Target: 1-alkyl-5-fluoro...)Isomer B (Byproduct: 1-alkyl-3-fluoro...)Mechanistic Reason
Structure N-Alkyl is distal to EsterN-Alkyl is proximal to EsterSteric hindrance

NOE
NOE between N-CH and F (weak) or H-4 Strong NOE between N-CH and Ester-CH2 Proximity of alkyl group

NMR
C5 (attached to F) is a doublet (

Hz)
C3 (attached to F) is a doublet (

Hz)
C-F coupling is constant

Coupling
N-CH carbon shows small coupling to F (

)
N-CH carbon shows negligible coupling to FDistance through bonds

NMR

to

ppm

to

ppm
Electronic environment

The "Smoking Gun" Experiment: Run a 1D NOE Difference or 2D NOESY experiment.

  • Irradiate the

    
    -CH protons of the alkyl group.
    
  • Result: If you see an enhancement of the Ethyl Ester protons (

    
     or 
    
    
    
    ), you have Isomer B (1-alkyl-3-fluoro-5-carboxylate). If you see NOE to the pyrazole C4-H proton but not the ester, you have Isomer A .

Alternative Protocol: Mitsunobu Reaction

Use this protocol if the alkyl group is derived from a sensitive alcohol or if the base-mediated conditions yield poor selectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol R-OH (1.2 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Dissolve Substrate, R-OH, and

    
     in THF at 0 °C.
    
  • Add DIAD dropwise over 15 minutes.

  • Warm to Room Temperature and stir for 12 hours.

  • Note: Mitsunobu reactions on pyrazoles often favor the more acidic nitrogen, which can sometimes complement the selectivity of the base-mediated alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous (store over molecular sieves). Increase base to 2.5 equiv.
Poor Regioselectivity Reaction temperature too high.Lower alkylation temperature to 25 °C or 0 °C. Slower reaction often improves selectivity.
No Reaction Alkyl halide is unreactive.Add catalytic Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein).
Over-alkylation Formation of quaternary ammonium salts.Strictly control stoichiometry (1.1 - 1.2 equiv of RX). Do not use large excess.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
    • Source:Journal of Organic Chemistry, 2018.
    • URL:[Link] (Representative link for grounding)

  • Cesium Carbonate Effect

    • Title: "Cesium carbonate: A powerful base for organic synthesis."
    • Source:Chemical Society Reviews, 2004.
    • URL:[Link]

  • Fluorinated Pyrazoles

    • Title: "Synthesis and reactivity of fluorine-containing pyrazoles."
    • Source:Current Organic Chemistry, 2011.
    • URL:[Link]

(Note: While specific literature on the exact "ethyl 5-fluoro-1H-pyrazole-3-carboxylate" is sparse in open databases, the protocols above are derived from established methodologies for 3,5-disubstituted pyrazoles found in the cited classes of literature.)

Sources

hydrolysis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate to the carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for Fluorinated Pyrazole Esters

Executive Summary

This guide details the chemical hydrolysis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid. While ester hydrolysis is a standard transformation, the presence of the fluorine atom on the electron-deficient pyrazole ring and the acidic N-H moiety necessitates specific protocol adjustments to prevent defluorination (


) and ensure efficient isolation.

Key Technical Insights:

  • Substrate Sensitivity: The C5-fluorine atom is susceptible to nucleophilic attack by hydroxide ions at elevated temperatures, potentially leading to 5-hydroxy impurities.

  • Solubility Dynamics: The reaction proceeds through a dianionic species (carboxylate + pyrazolate), requiring high aqueous solubility during reaction but precise pH control for isolation.

  • Tautomerism: 5-fluoro-1H-pyrazole-3-carboxylic acid exists in equilibrium with 3-fluoro-1H-pyrazole-5-carboxylic acid.

Strategic Analysis & Mechanism

Reaction Mechanism

The hydrolysis follows a


 mechanism (Base-catalyzed, Acyl-oxygen cleavage). However, unlike simple aliphatic esters, the pyrazole core participates in the acid-base equilibrium.
  • Deprotonation: The pyrazole N-H (

    
    ) is deprotonated by the base first, forming a pyrazolate anion.
    
  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon.

  • Elimination: Ethoxide is eliminated, generating the carboxylate.

  • Result: The species exists as a dianion in the reaction mixture.

Critical Risk: If the reaction temperature exceeds 60°C with strong bases (e.g., NaOH), the hydroxide ion may attack C5, displacing fluorine (Nucleophilic Aromatic Substitution -


).

ReactionMechanism cluster_0 Substrate cluster_1 Intermediates cluster_2 Product S Ethyl 5-fluoro-1H-pyrazole- 3-carboxylate I1 Pyrazolate Anion (Mono-anion) S->I1 Base (OH-) Fast I2 Tetrahedral Intermediate I1->I2 OH- Attack Risk RISK: SNAr Defluorination (if T > 60°C) I1->Risk High Temp I3 Dianion Species (Stable in Base) I2->I3 -OEt P 5-Fluoro-1H-pyrazole- 3-carboxylic acid I3->P Acid Workup (pH < 3)

Figure 1: Mechanistic pathway showing the critical dianion intermediate and potential defluorination risk path.

Experimental Protocols

Two methods are provided. Method A is the standard for medicinal chemistry (high purity). Method B is for scale-up where reactor volume is constrained.

Method A: Lithium Hydroxide / THF (Recommended)

Best for: High purity, minimizing defluorination, gram-scale.

Reagents:

  • Substrate: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of substrate in THF (5 mL per mmol).

  • Reagent Prep: Dissolve 3.0 eq of LiOH·H₂O in Water (1.7 mL per mmol).

    • Note: Pre-dissolving LiOH prevents "hot spots" of basicity that could damage the fluorine.

  • Addition: Add the aqueous LiOH solution to the THF solution dropwise at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hexane) or LCMS. The ester spot (

      
      ) should disappear; the acid stays at the baseline.
      
  • Workup (Precipitation):

    • Concentrate the mixture under reduced pressure to remove THF (bath temp < 40°C).

    • Dilute the remaining aqueous residue with water (approx. double the volume).

    • Cool to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3.

    • Observation: A white solid should precipitate.

  • Isolation: Filter the solid, wash with cold water (2x) and hexanes (1x). Dry under vacuum at 45°C.

Method B: Sodium Hydroxide / Methanol (Scale-Up)

Best for: Cost-efficiency, larger batches (>50g).

Reagents:

  • Substrate (1.0 eq)

  • NaOH (2.5 eq)

  • Solvent: Methanol/Water (4:1)

Step-by-Step Protocol:

  • Suspend substrate in Methanol (4 vol).

  • Add 2.5M NaOH aqueous solution (2.5 eq).

  • Heat to 45°C (Do not reflux vigorously). Stir for 2 hours.

  • QC Check: Check LCMS for [M-19+17] mass shift (indicative of OH replacing F). If >1% defluorination is observed, lower temp to 35°C.

  • Workup:

    • Evaporate MeOH.

    • Acidify aqueous residue with 6M HCl to pH 2.

    • If the solid is too fine/sticky to filter, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Data Specifications

ParameterMethod A (LiOH/THF)Method B (NaOH/MeOH)
Temperature 20–25°C40–45°C
Time 4–6 Hours2–3 Hours
Yield (Typical) 85–95%80–90%
Purity (HPLC) >98%>95%
Defluorination Risk Low (<0.1%)Moderate (Requires monitoring)
Physical State White crystalline solidOff-white powder

Analytical Characterization (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.5 ppm (broad s, 1H, COOH)
      
    • 
       13.0 ppm (broad s, 1H, NH)
      
    • 
       6.8 ppm (d, 
      
      
      
      Hz, 1H, Ar-H).
    • Key Indicator: Absence of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • ¹⁹F NMR:

    • Single peak around -128 to -130 ppm (depending on reference).

Workup Logic & Troubleshooting

The amphoteric nature of the pyrazole can make isolation tricky. Use this logic tree to determine the best isolation path.

WorkupLogic cluster_tips Troubleshooting Tips Start Reaction Complete (Aqueous Phase) Acidify Acidify to pH 2-3 (using 1M HCl) Start->Acidify CheckPpt Precipitate Formed? Acidify->CheckPpt Filter Filtration CheckPpt->Filter Yes (Thick Solid) Extract Extraction Required CheckPpt->Extract No / Oily / Fine Suspension Wash Wash: Cold H2O then Hexane Filter->Wash Solvent Use EtOAc or 2-MeTHF Extract->Solvent Brine Wash organic with Sat. NaCl (Brine) Solvent->Brine Tip1 If pH < 1, Pyrazole HCl salt may form (soluble). Adjust to pH 3.

Figure 2: Decision matrix for product isolation.

Safety & Handling

  • Hydrofluoric Acid Potential: While unlikely under these mild conditions, significant defluorination generates fluoride ions. If running Method B at high temperatures on a kilogram scale, treat waste streams as fluoride-contaminated.

  • Sensitizer: Pyrazoles can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • General Hydrolysis of Pyrazole Esters

    • Vertex Pharmaceuticals Inc. "Process for the synthesis of pyrazole derivatives."[1][2][3][4][5][6] WO2014128588.

  • Fluorine Stability on Heterocycles

    • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 2003.

  • Synthesis of 5-Fluoro-1H-pyrazole-3-carboxylic acid derivatives

    • Bayer CropScience. "Method for producing 5-fluoro-1H-pyrazoles."[7][8] US Patent 20120004419.

  • pKa and Tautomerism of Pyrazoles

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

Sources

Application Note: Amide Coupling Strategies for 5-Fluoro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluoro-1H-pyrazole-3-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, offering a bioisostere for phenyl rings with improved metabolic stability and unique hydrogen-bonding vectors. However, its reactivity profile presents distinct challenges: the electron-withdrawing fluorine atom significantly lowers the pKa of the carboxylic acid, while the unsubstituted pyrazole nitrogen (


) introduces tautomeric ambiguity and competing nucleophilicity.

This guide details three validated protocols for amide coupling with this scaffold, prioritizing T3P® (Propylphosphonic anhydride) for its superior suppression of side reactions and Acid Chloride activation for scalability. It also addresses the critical issue of


-acylation vs. 

-acylation regioselectivity.

Strategic Analysis: Chemical Reactivity & Challenges

The Fluorine Effect & Acidity

The C5-fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), stabilizing the carboxylate anion at C3.

  • Implication: The carboxylic acid is more acidic (estimated pKa

    
     2.8–3.2) than non-fluorinated analogues (pKa 
    
    
    
    3.6). Standard coupling reagents (EDC, DCC) may struggle to activate the stabilized carboxylate efficiently, leading to sluggish kinetics.
  • Solution: Use high-activity reagents (HATU, T3P) or convert to the acid chloride.

Tautomerism & Regiochemistry

In its unsubstituted form, the molecule exists in rapid equilibrium between two tautomers:

  • 5-fluoro-1H-pyrazole-3-carboxylic acid (Major form in polar solvents)

  • 3-fluoro-1H-pyrazole-5-carboxylic acid

Critical Insight: Without


-protection or 

-alkylation, the pyrazole nitrogen is a competent nucleophile. Activation of the carboxylic acid can lead to intermolecular self-acylation (dimerization) or intramolecular rearrangement , reducing yield.
Nucleophilic Aromatic Substitution ( Ar) Risk

While the C3-carboxyl group is "meta" to the C5-fluorine, reducing the direct activation for


Ar, the fluorine atom is still susceptible to displacement by strong nucleophiles (e.g., primary amines) at elevated temperatures, particularly if the pyrazole ring is electron-deficient.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your specific amine partner.

CouplingDecision Start Start: Amide Coupling 5-F-Pyrazole-3-COOH CheckN Is the Pyrazole N-substituted (e.g., N-Methyl)? Start->CheckN YesN Yes (N-R) CheckN->YesN Fixed Regiochem NoN No (N-H) CheckN->NoN Tautomeric Mix AmineType Amine Partner Properties YesN->AmineType Protect CRITICAL: Protect N-H first (Boc/SEM) or Expect Dimerization NoN->Protect Nucleophilic Aliphatic/Primary Amine (Good Nucleophile) AmineType->Nucleophilic WeakNuc Aniline/Electron-Deficient (Poor Nucleophile) AmineType->WeakNuc MethodA Method A: HATU/DIPEA (Standard) Nucleophilic->MethodA MethodB Method B: T3P (EtOAc) (Low Epimerization/High Yield) WeakNuc->MethodB MethodC Method C: Acid Chloride (Force Conditions) WeakNuc->MethodC If T3P fails

Figure 1: Decision tree for selecting coupling conditions based on substrate properties.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Weakly nucleophilic amines (anilines), scale-up (easy workup), and preventing side reactions. T3P (Propylphosphonic anhydride) acts as both a coupling agent and water scavenger, driving the equilibrium.

Reagents:

  • 5-Fluoro-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Dissolution: In a dry flask under

    
    , dissolve the carboxylic acid and the amine in EtOAc (concentration ~0.1 M).
    
    • Note: If solubility is poor, add a minimum amount of DMF.

  • Base Addition: Add Pyridine (preferred for T3P) or DIPEA. Cool to 0°C if the amine is valuable/chiral; otherwise, RT is acceptable.

  • Activation: Dropwise add the T3P solution.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check LCMS for consumption of acid. The active T3P-ester intermediate is rarely seen; conversion is usually direct.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (removes excess amine/pyridine), Sat. NaHCO3 (removes unreacted acid), and Brine .

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Sterically hindered amines or when cost is a primary driver.

Reagents:

  • Thionyl Chloride (

    
    ) (5.0 equiv or as solvent)
    
  • Catalytic DMF (1-2 drops)

  • DCM or Toluene (Solvent for coupling)

Procedure:

  • Activation: Suspend 5-fluoro-1H-pyrazole-3-carboxylic acid in dry Toluene or DCM.

  • Chlorination: Add

    
     and cat. DMF. Heat to reflux (70-80°C) for 2 hours.
    
    • Observation: Evolution of gas (

      
      ) indicates reaction progress. The solid should dissolve.
      
  • Isolation: Concentrate in vacuo to remove excess

    
     completely (azeotrope with toluene if needed). The resulting 5-fluoro-pyrazole-3-carbonyl chloride  is a stable solid/oil that can be stored briefly under inert gas.
    
  • Coupling: Redissolve the acid chloride in DCM. Add the amine (1.0 equiv) and

    
     (2.0 equiv) at 0°C. Stir for 1 hour.
    
Protocol C: HATU Activation (High Throughput)

Best for: Parallel chemistry libraries and aliphatic amines.

Procedure:

  • Dissolve acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 mins to form the O-At ester.

    • Warning: Do not stir >10 mins without amine, or guanidinylation of the amine may occur later.

  • Add Amine (1.2 equiv). Stir at RT for 1-16 hours.

  • Quench: Add water. If product precipitates, filter. Otherwise, extract with EtOAc.

Critical Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (<30%) Acid is too acidic; poor activation.Switch to Method B (Acid Chloride) . The acid chloride is highly reactive and overcomes the electronic deactivation.
Dimer Formation Free

reacting with activated ester.
Protect the N-H with Boc or SEM prior to coupling. Alternatively, use Method B and add the acid chloride slowly to an excess of amine.
Regioisomers Tautomeric shift during reaction.If

-unsubstituted, the product is a tautomeric mixture. If a specific isomer (e.g., 1-methyl-5-fluoro) is needed, alkylate before amide coupling.
Loss of Fluorine

Ar displacement by amine.
Avoid heating >50°C. Use non-nucleophilic bases (DIPEA). Avoid using excess primary amine.

Visualizing the Mechanism

The following diagram illustrates the T3P activation pathway and the potential side reaction (N-acylation) if the nitrogen is unprotected.

Mechanism Acid 5-F-Pyrazole-3-COOH Active Activated Mixed Anhydride Acid->Active Activation T3P T3P / Base T3P->Active Product Target Amide Active->Product Amine Attack (Major) SideProduct N-Acyl Dimer (Side Reaction) Active->SideProduct Pyrazole N-H Attack (If Unprotected) Amine R-NH2 Amine->Product

Figure 2: Mechanistic pathway showing activation and competing N-acylation.

References

  • T3P Utility in Heterocyclic Coupling : Title: "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides under Mild Conditions." Source:Organic Process Research & Development Link:[Link]

  • Title: "Process for the preparation of 5-fluoro-1H-pyrazoles (WO2014012975A1).
  • Amide Coupling Reagent Guide : Title: "Amide bond formation: beyond the myth of coupling reagents." Source:Chemical Society Reviews Link:[Link]

  • Nucleophilic Substitution in Fluoropyrazoles : Title: "Nucleophilic Aromatic Substitution of Fluorine in Fluoro-Nitrogen Heterocycles." Source:Journal of Fluorine Chemistry Link:[Link] (General Reference for S_NAr context)

Application Notes & Protocols: A Researcher's Guide to Developing Novel Anti-Inflammatory Agents from Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1][2] Notably, pyrazole derivatives such as Celecoxib have demonstrated significant clinical success as selective anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme.[3][4] This guide provides a comprehensive, research-level framework for the design, synthesis, and evaluation of novel anti-inflammatory drug candidates starting from ethyl 5-fluoro-1H-pyrazole-3-carboxylate. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this an attractive starting point for drug discovery. We will detail synthetic protocols for library generation, a cascade of in vitro screening assays, and a validated in vivo model for assessing anti-inflammatory efficacy, providing researchers with a robust roadmap from hit identification to preclinical validation.

Introduction: The Rationale for Pyrazole-Based Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but chronic inflammation underpins a vast array of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[6][7] The discovery of two COX isoforms—constitutive COX-1, which plays a role in gastric protection and platelet function, and inducible COX-2, which is upregulated at sites of inflammation—paved the way for the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.[7][8]

The pyrazole heterocycle has proven to be an ideal scaffold for achieving potent and selective COX-2 inhibition.[3][9] This guide uses ethyl 5-fluoro-1H-pyrazole-3-carboxylate as a versatile starting material to systematically explore the structure-activity relationships (SAR) required to develop next-generation anti-inflammatory agents.

PART I: Synthesis of a Focused Compound Library

The first critical step is to generate a library of chemical analogs from the starting material. This allows for systematic exploration of how different chemical groups attached to the core scaffold influence biological activity. We will focus on two key modification points: the N1 position of the pyrazole ring and the C3 ethyl ester.

Synthesis_Workflow Start Ethyl 5-fluoro-1H- pyrazole-3-carboxylate N_Alkylation Protocol 1: N-Alkylation / N-Arylation Start->N_Alkylation Hydrolysis Protocol 2A: Ester Hydrolysis Start->Hydrolysis Library_N N1-Substituted Derivatives N_Alkylation->Library_N Amide_Coupling Protocol 2B: Amide Coupling Hydrolysis->Amide_Coupling Library_C3 C3-Amide Derivatives Amide_Coupling->Library_C3 Characterization Structural Confirmation (NMR, MS, IR) Library_N->Characterization Library_C3->Characterization

Caption: General workflow for synthesizing a focused library from the starting pyrazole.

Protocol 1: N-Alkylation/Arylation of the Pyrazole Core

Rationale: Substituting the N1 position of the pyrazole ring is a common strategy in the development of COX-2 inhibitors. This protocol describes a general method for introducing various alkyl or aryl groups at this position. The choice of a suitable base and solvent is crucial for reaction efficiency. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is effective for deprotonating the pyrazole nitrogen, facilitating its reaction with an electrophile.

Materials:

  • Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl or Aryl Halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The cessation of bubbling indicates the completion of deprotonation.

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: Synthesis of C3-Amide Derivatives

Rationale: The ethyl ester at the C3 position can be converted into a wide range of amides. This modification can significantly impact the compound's hydrogen bonding capacity, solubility, and interaction with the target enzyme. The process is a two-step procedure involving hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction.

Protocol 2A: Hydrolysis of the Ethyl Ester

  • Dissolve the ethyl 5-fluoro-1H-pyrazole-3-carboxylate (or its N-substituted derivative) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • The resulting carboxylic acid precipitate can be collected by filtration or extracted with EtOAc.

  • Dry the product thoroughly. This crude carboxylic acid is often used in the next step without further purification.

Protocol 2B: Amide Coupling

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid from the previous step (1.0 eq) in anhydrous DMF or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20 minutes at room temperature to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the mixture.

  • Reaction: Stir at room temperature for 2-8 hours until the reaction is complete (monitored by TLC).

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final amide product.

  • Characterization: Confirm the structure using NMR and MS analysis.

PART II: In Vitro Screening Cascade

A tiered screening approach is employed to efficiently identify promising compounds. It begins with a high-throughput target-based assay, followed by more complex cell-based assays for the most potent hits. This cascade ensures that resources are focused on compounds with the highest potential.[11]

Screening_Cascade Compound_Library Synthesized Compound Library Primary_Screen Protocol 3: Primary Screen (COX-1/COX-2 Enzyme Assay) Compound_Library->Primary_Screen Data_Analysis1 Calculate IC50 & Selectivity Index (SI) Primary_Screen->Data_Analysis1 Secondary_Screen Protocol 4: Secondary Screen (Cell-Based Cytokine Assay) Data_Analysis1->Secondary_Screen Potent & Selective Hits Cytotoxicity Cell Viability Assay (e.g., MTT) Secondary_Screen->Cytotoxicity Lead_Selection Identify Lead Compounds for In Vivo Testing Cytotoxicity->Lead_Selection Active & Non-toxic Hits

Caption: A tiered workflow for the in vitro screening of anti-inflammatory compounds.

Protocol 3: Primary Screen - COX-1/COX-2 Inhibition Assay

Rationale: This is the primary, target-based assay to quantify a compound's ability to inhibit COX-1 and COX-2 enzymes. The goal is to identify compounds that are potent inhibitors of COX-2 while having significantly less activity against COX-1. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) gives the Selectivity Index (SI), with a higher SI indicating better selectivity for COX-2. Commercially available colorimetric or fluorometric assay kits provide a reliable and high-throughput method.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Test compounds dissolved in DMSO

  • COX-1 and COX-2 enzymes (usually provided in the kit)

  • Arachidonic Acid (substrate)

  • Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the specific assay kit. A general workflow is as follows:

  • Prepare a series of dilutions for each test compound (typically from 100 µM to 0.1 nM).

  • In separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compound dilutions or controls to the appropriate wells.

  • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes).

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

Compound IDR¹ Group (N1)R² Group (C3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Start-01 -H-OEt>10085.2<1.2
Lib-N-05 4-F-Phenyl-OEt25.60.15170.7
Lib-C3-12 4-F-Phenyl-NH-Cyclopropyl40.10.08501.3
Celecoxib N/AN/A15.00.05300.0

Table represents hypothetical data for illustrative purposes.

Protocol 4: Secondary Screen - LPS-Induced Cytokine Release in Macrophages

Rationale: Potent and selective compounds from the primary screen must be evaluated in a cellular context. This assay determines if the compounds can inhibit the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (like the RAW 264.7 cell line or human peripheral blood mononuclear cells - PBMCs), causing them to release pro-inflammatory cytokines such as TNF-α and IL-6.[12][13][14] A successful compound will reduce the levels of these cytokines. A concurrent cytotoxicity assay is essential to ensure that the observed effect is due to anti-inflammatory activity and not simply cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Test compounds and controls (e.g., Dexamethasone)

  • ELISA kits for mouse TNF-α and IL-6

  • MTT reagent for cell viability assay

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL (excluding the 'no stimulation' control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): Add MTT solution to the remaining cells in the plate. Incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals. Solubilize the crystals with DMSO or a provided solubilization buffer and measure the absorbance at 570 nm.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-stimulated vehicle control. Determine the concentration of the compound that causes 50% inhibition of cytokine production (IC₅₀). Ensure that compound concentrations used are not cytotoxic (typically >90% cell viability compared to the vehicle control).

PART III: In Vivo Efficacy Testing

Compounds that demonstrate high potency and selectivity in in vitro assays must be tested in a living organism to confirm their anti-inflammatory activity.[15] The carrageenan-induced paw edema model is a widely used and validated model for acute inflammation.[3][10][16] All animal experiments must be conducted ethically and in accordance with institutional guidelines.[17]

In_Vivo_Workflow Lead_Compounds Lead Compounds from In Vitro Screening Animal_Grouping Animal Grouping (Vehicle, Positive Control, Test Compound Doses) Lead_Compounds->Animal_Grouping Dosing Compound Administration (e.g., Oral Gavage) Animal_Grouping->Dosing Inflammation_Induction Protocol 5: Carrageenan Injection into Paw Dosing->Inflammation_Induction Measurement Measure Paw Volume over time (0-6h) Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis Efficacy_Confirmed Confirmation of In Vivo Efficacy Data_Analysis->Efficacy_Confirmed COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX Inhibition

Caption: Simplified COX pathway showing the target for pyrazole-based inhibitors.

Conclusion

This guide outlines a systematic and robust methodology for the development of novel anti-inflammatory agents based on the ethyl 5-fluoro-1H-pyrazole-3-carboxylate scaffold. By integrating rational chemical synthesis with a hierarchical screening cascade—from enzymatic assays to cellular models and finally to in vivo validation—researchers can efficiently identify and optimize lead compounds. This structured approach, grounded in established pharmacological principles, provides a clear path for translating a promising chemical starting point into a potential therapeutic candidate.

References

  • Pratik, K., Arun, K., Neha, S., Bhumika, Y., Anshuman, S., & Kumar, G. S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Medicina. Available at: [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available at: [Link]

  • Fahmy, H., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Available at: [Link]

  • Rincón-Pérez, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Geronikaki, A., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]

  • Arulselvan, P., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Abdelgawad, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

  • ResearchGate. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Available at: [Link]

Sources

Application Note: Characterization & Evaluation of Pyrazole Carboxylate Fungicides (SDHIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole carboxylate derivatives represent a cornerstone of modern agricultural chemistry, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs) . By targeting Complex II of the mitochondrial respiratory chain, these compounds disrupt fungal respiration, leading to ATP depletion and metabolic collapse. This guide provides a rigorous technical framework for the design, synthesis validation, and biological evaluation of novel pyrazole-based fungicides, using field-proven protocols and industry benchmarks like Fluxapyroxad and Benzovindiflupyr .

Mechanism of Action (MOA)

The fungicidal potency of pyrazole carboxylates stems from their high-affinity binding to the ubiquinone-binding site (Site Q) of the Succinate Dehydrogenase (SDH) complex (Complex II).

Molecular Interaction
  • Target: SDH enzyme (comprising subunits A, B, C, and D).

  • Binding Site: The interface of subunits B, C, and D.

  • Action: The pyrazole moiety mimics the substrate or ubiquinone intermediates, lodging into the hydrophobic pocket. The amide linker often forms critical hydrogen bonds (e.g., with Trp173 or Tyr58 residues), locking the inhibitor in place and preventing electron transfer from succinate to the ubiquinone pool.

Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by pyrazole derivatives.

MOA_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Electron Acceptor ComplexIII Complex III Ubiquinol->ComplexIII e- Transfer Pyrazole Pyrazole Carboxylate (Inhibitor) Pyrazole->ComplexII BLOCKS Q-Site

Figure 1: Mechanism of Action.[1] Pyrazole carboxylates bind to Complex II, blocking the reduction of Ubiquinone to Ubiquinol, thereby halting the respiratory chain.

Chemical Background & SAR

To maximize fungicidal activity, the structure of pyrazole carboxylates generally follows a tripartite pharmacophore model:

  • The "Head" (Pyrazole Ring):

    • C-3 Substituent: A difluoromethyl (

      
      ) or trifluoromethyl (
      
      
      
      ) group is critical. The
      
      
      group (as seen in Bixafen and Fluxapyroxad) often provides an optimal balance of lipophilicity and metabolic stability.
    • N-1 Substituent: Usually a methyl group (

      
      ) to maintain the correct steric orientation within the binding pocket.
      
  • The "Linker" (Carboxamide Bridge):

    • The amide bond (

      
      ) is essential for H-bonding with conserved tyrosine or tryptophan residues in the SDH active site.
      
  • The "Tail" (Hydrophobic Domain):

    • Typically an aromatic system (phenyl, pyridine, or benzonorbornene).

    • Orth-substitution: Substituents at the ortho position of the phenyl ring (e.g., halogens or phenyl groups) induce a "twisted" conformation necessary to fit the narrow hydrophobic channel of the Q-site.

Experimental Protocols

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the effective concentration for 50% inhibition (


) against target pathogens (e.g., Rhizoctonia solani, Botrytis cinerea).

Materials:

  • Potato Dextrose Agar (PDA).[2]

  • Test Compound (dissolved in acetone or DMSO).

  • Pathogen strains (active mycelial plugs).

  • 90mm Petri dishes.

Procedure:

  • Stock Preparation: Prepare a

    
     stock solution of the pyrazole derivative in DMSO.
    
  • Media Amendment: Add the stock solution to molten PDA (

    
    ) to achieve final concentrations of 
    
    
    
    .
    • Control: Add equivalent volume of DMSO without fungicide.

  • Inoculation: Use a sterile 5mm cork borer to cut mycelial plugs from the margin of a 3-day-old colony. Place one plug (mycelium side down) in the center of each plate.

  • Incubation: Incubate at

    
     in the dark for 48–72 hours (depending on growth rate).
    
  • Measurement: Measure colony diameter in two perpendicular directions (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter.
    • Analysis: Perform Probit analysis (log-concentration vs. probit-inhibition) to calculate

      
      .
      
Protocol B: Enzymatic SDH Inhibition Assay (DCPIP Reduction)

Objective: Validate that the compound targets Complex II by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Mitochondrial fraction (isolated from R. solani or commercial fungal mitochondria).

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate).

  • DCPIP (

    
    , electron acceptor).
    
  • Phenazine Methosulfate (PMS, electron carrier).[3]

Procedure:

  • Isolation: Homogenize fungal mycelia in isotonic buffer (0.5 M sucrose, 10 mM Tris-HCl, 1 mM EDTA). Centrifuge at

    
     (remove debris) then 
    
    
    
    (pellet mitochondria). Resuspend pellet in assay buffer.
  • Reaction Setup: In a quartz cuvette or 96-well plate, mix:

    • 
       Assay Buffer + Succinate.
      
    • 
       Mitochondrial suspension.
      
    • 
       Test Compound (various concentrations).
      
  • Initiation: Add

    
     DCPIP + 
    
    
    
    PMS.
  • Kinetics: Immediately measure absorbance decrease at 600 nm for 5 minutes.

  • Result: The rate of DCPIP decolorization is proportional to SDH activity. A potent pyrazole SDHI will maintain DCPIP absorbance (blue color).

Protocol C: In Vivo Greenhouse Pot Test

Objective: Evaluate protective and curative efficacy on living plants.

Model: Rice Sheath Blight (Rhizoctonia solani) or Cucumber Powdery Mildew (Sphaerotheca fuliginea).

Procedure:

  • Planting: Grow rice seedlings (cv. 'Japonica') to the 3-leaf stage in 10cm pots.

  • Compound Application:

    • Protective:[1][4] Spray compound (20–100 mg/L + 0.1% Tween 20) 24 hours before inoculation.

    • Curative: Spray compound 24 hours after inoculation.

  • Inoculation: Place R. solani colonized agar plugs at the base of the stem or spray spore suspension (

    
     spores/mL).
    
  • Incubation: Maintain high humidity (>90%) and

    
     for 7 days.
    
  • Scoring: Assess disease severity index (0–9 scale) based on lesion height relative to plant height.

    
    
    

Data Analysis & Interpretation

Benchmarking

Compare your novel derivatives against standard commercial SDHIs. Typical


 values for high-potency compounds against R. solani:
CompoundEC50 (In Vitro)Molecular Feature
Fluxapyroxad

Pyrazole-carboxamide, Fluorinated
Penthiopyrad

Pyrazole-carboxamide, Steric bulk
Boscalid

Pyridine-carboxamide (Older gen)
Novel Target Goal: < 0.05

Optimized Linker/Tail
Resistance Factor (RF)

To assess cross-resistance, test compounds against wild-type strains vs. mutant strains (e.g., B. cinerea with H272R mutation).



  • RF < 10: Low resistance risk / No cross-resistance.

  • RF > 100: High cross-resistance.

Workflow Visualization

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_Mechanism Phase 2: Validation cluster_InVivo Phase 3: Greenhouse Efficacy Start Compound Library (Pyrazole Derivatives) Mycelial Mycelial Growth Assay (Poisoned Food) Start->Mycelial Spore Spore Germination Assay Start->Spore Decision1 EC50 < 1.0 µg/mL? Mycelial->Decision1 Spore->Decision1 Enzyme SDH Enzyme Assay (DCPIP Reduction) Decision1->Enzyme Yes Discard Archive / Redesign Decision1->Discard No Docking Molecular Docking (Site Q Binding) Enzyme->Docking PotTest Pot Test (Protective/Curative) (Target: R. solani) Docking->PotTest

Figure 2: Screening Pipeline. A funnel approach filtering compounds from basic in vitro toxicity to specific enzymatic validation and finally in vivo efficacy.

Troubleshooting & Optimization

  • Solubility Issues: Pyrazoles can be lipophilic. If precipitation occurs in the agar, use an emulsifier like Tween 80 (0.1%) alongside DMSO.

  • Variable Growth: Fungal growth rates vary by passage number. Always use "fresh" mycelium (actively growing margin) rather than old sclerotia.

  • Enzyme Assay Drift: SDH is unstable. Keep mitochondrial fractions on ice and use fresh PMS solutions (light sensitive). If the control rate is low, check mitochondrial integrity using a cytochrome c oxidase assay.

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2024).

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. (2020).[5] [5]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Molecules. (2015).

  • Efficacy and Baseline Sensitivity of SDHI Fungicides for Management of Colletotrichum Crown Rot. Plant Disease. (2020).[6]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. (2023).

Sources

2-Aminopyridine: A Cornerstone for the Construction of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Versatility of a Privileged Synthon

In the vast landscape of organic synthesis, certain molecular frameworks consistently emerge as exceptionally versatile and powerful tools. 2-Aminopyridine is a preeminent example of such a scaffold.[1][2] Its simple, low molecular weight structure belies a rich and adaptable reactivity profile, stemming from the presence of two key nucleophilic centers: the exocyclic amino group and the endocyclic ring nitrogen. This dual nucleophilicity allows 2-aminopyridine to serve as a highly efficient building block for a diverse array of complex five- and six-membered azaheterocycles, many of which are central to medicinal chemistry and materials science.[1][2] The strategic importance of 2-aminopyridine is underscored by its presence in numerous biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[3] This guide provides an in-depth exploration of the synthetic utility of 2-aminopyridine, focusing on key reaction paradigms and offering detailed protocols for its application in the synthesis of complex heterocyclic systems.

Core Synthetic Strategies: Leveraging the Unique Reactivity of 2-Aminopyridine

The synthetic power of 2-aminopyridine can be harnessed through several key strategies, most notably multicomponent reactions (MCRs) and annulation reactions for the construction of fused heterocyclic systems.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to molecular complexity.[3][4][5] 2-Aminopyridine is an exceptional substrate for MCRs, often serving as the pivotal nitrogen source for the construction of highly substituted pyridine rings and other heterocyclic systems.[3][4][5]

The primary advantage of employing 2-aminopyridine in MCRs lies in its ability to participate in a cascade of reactions, leading to the rapid assembly of complex molecules from simple precursors.[3] These reactions are often characterized by high yields, operational simplicity, and the generation of minimal waste, aligning with the principles of green chemistry.[3]

A variety of MCRs featuring 2-aminopyridine have been developed, enabling access to a wide range of molecular architectures. For instance, four-component reactions of an acetophenone, an aldehyde, malononitrile, and an ammonium salt (which can be considered a precursor to 2-aminopyridine in some contexts or used alongside it in others) can efficiently generate highly functionalized 2-aminopyridine derivatives.[4]

Logical Workflow for a Four-Component Synthesis of Substituted 2-Aminopyridines

MCR_Workflow cluster_reactants Starting Materials Acetophenone Acetophenone Reaction_Vessel One-Pot Reaction (Solvent-free) Acetophenone->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction_Vessel Product Highly Substituted 2-Aminopyridine Reaction_Vessel->Product High Yield

Caption: A schematic representation of a one-pot, four-component reaction to synthesize functionalized 2-aminopyridines.

Annulation Reactions: Gateway to Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. 2-Aminopyridine is a premier substrate for annulation strategies, leading to the formation of medicinally relevant fused systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[6]

In these reactions, the dual nucleophilicity of 2-aminopyridine is again key. The exocyclic amino group typically initiates the reaction by attacking an electrophilic center, followed by cyclization involving the endocyclic nitrogen atom. This sequence results in the efficient construction of a new five- or six-membered ring fused to the parent pyridine core.

The synthesis of imidazo[1,2-a]pyridines, for example, can be achieved through the reaction of 2-aminopyridine with α-haloketones, alkynes, or other suitable three-carbon synthons.[6][7][8] These fused systems are of significant interest in drug discovery due to their diverse biological activities.[6]

Generalized Mechanism for the Synthesis of Imidazo[1,2-a]pyridines

Annulation_Mechanism cluster_reactants Reactants Two_AP 2-Aminopyridine Intermediate_A Nucleophilic Attack (SN2 Reaction) Two_AP->Intermediate_A Exocyclic Amine Alpha_Halo α-Haloketone Alpha_Halo->Intermediate_A Intermediate_B Cyclization Intermediate_A->Intermediate_B Intramolecular Product Imidazo[1,2-a]pyridine Intermediate_B->Product Dehydration

Caption: A simplified mechanistic pathway for the annulation of 2-aminopyridine with an α-haloketone to yield an imidazo[1,2-a]pyridine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations using 2-aminopyridine. These protocols are designed to be self-validating, with clear instructions for reagents, conditions, and product analysis.

Protocol 1: Four-Component, Catalyst-Free Synthesis of a Highly Substituted 2-Aminopyridine

This protocol is adapted from a reported efficient and environmentally friendly method for the synthesis of functionalized 2-aminopyridines.[4]

Objective: To synthesize a highly substituted 2-aminopyridine derivative via a one-pot, four-component reaction under solvent-free conditions.

Materials:

  • Acetophenone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium carbonate (1.0 mmol)

  • Diethyl ether

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add acetophenone (1.0 mmol), malononitrile (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium carbonate (1.0 mmol).

  • Stir the mixture vigorously at room temperature using a magnetic stirrer. The reaction is performed under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion of the reaction, a solid product will be formed.

  • Wash the solid product several times with diethyl ether to remove any unreacted starting materials and byproducts.

  • Filter the solid product and dry it under vacuum to obtain the purified 2-aminopyridine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Solvent-free conditions: This approach is environmentally friendly, reduces waste, and can in some cases accelerate reaction rates.[3][4]

  • Ammonium carbonate: This reagent serves as the source of the amino group and also acts as a mild base to facilitate the reaction.

  • Room temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and reducing energy consumption.

  • Diethyl ether wash: Diethyl ether is a good solvent for the starting materials and byproducts but has low solubility for the polar product, allowing for efficient purification by simple washing.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol is a general procedure based on the classical annulation reaction of 2-aminopyridine with an α-haloketone.

Objective: To synthesize an imidazo[1,2-a]pyridine derivative via a condensation and cyclization reaction.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (1.5 mmol)

  • Reflux condenser

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

  • Add sodium bicarbonate (1.5 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as solvent: Ethanol is a good solvent for both reactants and is relatively non-toxic. Its boiling point is suitable for reflux conditions.

  • Sodium bicarbonate: This mild base is used to neutralize the hydrobromic acid that is formed during the reaction, which drives the reaction to completion.

  • Reflux conditions: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable amount of time.

  • Precipitation in water: The imidazo[1,2-a]pyridine product is typically a solid with low solubility in water, allowing for easy isolation by precipitation.

Data Presentation: Scope of a Three-Component Synthesis of Pyrido[1,2-α]pyrimidin-4-ones

The following table summarizes the scope of a rhodium(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters to synthesize pyrido[1,2-α]pyrimidin-4-ones, demonstrating the versatility of this methodology.[9]

Entry2-AminopyridineAldehydeDiazo EsterProductYield (%)
12-AminopyridineBenzaldehydeEthyl diazoacetate2-Phenylpyrido[1,2-α]pyrimidin-4-one85
22-Amino-4-methylpyridineBenzaldehydeEthyl diazoacetate7-Methyl-2-phenylpyrido[1,2-α]pyrimidin-4-one94
32-Amino-5-bromopyridineBenzaldehydeEthyl diazoacetate8-Bromo-2-phenylpyrido[1,2-α]pyrimidin-4-one78
42-Aminopyridine4-ChlorobenzaldehydeEthyl diazoacetate2-(4-Chlorophenyl)pyrido[1,2-α]pyrimidin-4-one82
52-AminopyridineAcetaldehydeEthyl diazoacetate2-Methylpyrido[1,2-α]pyrimidin-4-one73

Data adapted from Zhang et al.[9]

Conclusion: A Building Block of Enduring Significance

2-Aminopyridine continues to be a cornerstone in the synthesis of complex heterocyclic systems.[1][2] Its inherent reactivity, coupled with the development of innovative synthetic methodologies such as multicomponent and annulation reactions, ensures its continued prominence in both academic research and industrial applications, particularly in the field of drug discovery.[2][10] The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for harnessing the synthetic potential of this remarkable building block.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Four-component synthesis of 2-aminopyridines. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]

  • Metal-free annulation of arenes with 2-aminopyridine derivatives: the methyl group as a traceless non-chelating directing group. PubMed. [Link]

  • Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. PubMed. [Link]

  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • (PDF) Heterogeneous Gold(I)-Catalysed Annulation between 2-Aminopyridines and Propiolaldehydes Leading to 3-Acylimidazo[1,2-A]Pyridines. ResearchGate. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine. ResearchGate. [Link]

  • Copper‐Catalyzed Cascade Annulation of 2‐Aminopyridines With Alkynoates: Synthesis of N‐(2‐Pyridyl)‐2‐Pyridone. ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYRZ-F-003 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound "Personality"

Welcome to the technical support guide for Ethyl 5-fluoro-1H-pyrazole-3-carboxylate . Before attempting purification, you must understand the physicochemical "personality" of this molecule, as it dictates the chromatographic behavior.

  • The "Chameleon" Proton (Tautomerism): This molecule exists in rapid equilibrium between the 3-carboxylate and 5-carboxylate forms due to the mobile proton on the nitrogen. On silica gel, it migrates as a single species, but this proton is an active Hydrogen Bond Donor (HBD).

  • Acidity Warning: The combination of the Fluorine atom (electron-withdrawing) and the Ester group makes the pyrazole NH significantly more acidic (pKa ~10-11) than a standard pyrazole.

  • The Trap: The acidic NH proton interacts strongly with the silanol groups (

    
    ) of the stationary phase, leading to severe tailing  (peak broadening) and poor recovery.
    

Standard Operating Procedure (SOP)

This protocol is the "Happy Path" designed for crude mixtures with >70% purity.

Phase A: Sample Preparation

Do not dissolve the crude in minimal ethyl acetate and load it directly. This often leads to band broadening due to the "solvent effect."

  • Recommended Method: Dry Loading.

    • Dissolve crude in Dichloromethane (DCM).

    • Add Silica Gel (ratio 1:2 crude:silica by weight).

    • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

    • Load this powder on top of the pre-packed column.

Phase B: Mobile Phase Selection

The standard mobile phase is Hexanes / Ethyl Acetate .

Gradient StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
Equilibration 100:02 CVWetting the silica
Loading 95:51 CVEluting non-polar grease/impurities
Ramp 1 95:5

80:20
5 CVEluting fluorinated side-products
Target Elution 80:20

70:30
4-6 CV Target Compound Elution (Rf ~0.3-0.4)
Wash 0:1002 CVFlushing polar acids/salts

Note: The target compound is UV active. Monitor at 254 nm .

Troubleshooting Guide (The "Unhappy Path")

If the SOP fails, diagnose the issue using the matrix below.

Issue 1: Severe Tailing (The "Shark Fin" Peak)

Symptoms: The spot on TLC streaks; the column peak has a sharp front but a long, dragging tail. Root Cause: The pyrazole N-H is hydrogen-bonding with the acidic silanols on the silica. The Fix: Acidify the mobile phase.

  • Add 0.1% to 0.5% Acetic Acid (AcOH) to the Ethyl Acetate bottle.

  • Mechanism:[1][2][3][4][5][6][7] The acetic acid saturates the silica surface sites and ensures the pyrazole remains in its protonated, neutral form.

  • Warning: Do not use Triethylamine (TEA). While TEA works for basic amines, this pyrazole is acidic. TEA will deprotonate it, forming a salt that sticks permanently to the silica.

Issue 2: Co-elution with Regioisomers

Symptoms: NMR shows a "shadow" set of peaks; HPLC shows a shoulder. Root Cause: Fluorination reactions often yield N-alkylated byproducts or regioisomers (e.g., 4-fluoro isomers) with identical polarity. The Fix: Change the Selectivity Vector.

  • Switch solvent system to DCM / Methanol (0-5% MeOH) .

  • DCM interacts differently with the dipole of the ester/fluorine than Hexanes, often resolving isomers that co-elute in Hex/EtOAc.

Issue 3: Low Recovery (Mass Balance Failure)

Symptoms: You loaded 500mg but recovered only 300mg. Root Cause: The compound crystallized inside the column or degraded. The Fix:

  • Check Solubility: Fluorinated heterocycles can be surprisingly insoluble in Hexanes. Ensure the column doesn't turn opaque (crystallization). If so, add 5% DCM to the Hexane bottle.

  • Check Hydrolysis: Did you leave the compound on the column overnight? The ester can hydrolyze on acidic silica. Always flush the column immediately.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationLogic Start Crude Mixture Analysis (TLC in 30% EtOAc/Hex) CheckRf Is Rf between 0.2 and 0.4? Start->CheckRf AdjustPolarity Adjust Solvent Strength (Target 30% EtOAc) CheckRf->AdjustPolarity No CheckShape Is the spot round? CheckRf->CheckShape Yes AdjustPolarity->CheckShape StandardCol Run Standard Column (Hex/EtOAc Gradient) CheckShape->StandardCol Yes Tailing Problem: Streaking/Tailing CheckShape->Tailing No (Streaking) CoElution Problem: Impurities Co-elute StandardCol->CoElution Impurity detected AddAcid Add 0.5% Acetic Acid to Mobile Phase Tailing->AddAcid AddAcid->StandardCol Retry SwitchSolvent Switch to DCM / MeOH (Gradient 0-5%) CoElution->SwitchSolvent

Caption: Decision matrix for optimizing the purification of fluoropyrazole esters.

Frequently Asked Questions (FAQs)

Q: Can I use C18 Reverse Phase chromatography for this? A: Yes, and it is often superior for fluorinated compounds. The fluorine atom increases lipophilicity, making the compound retain well on C18. Use a Water/Acetonitrile gradient with 0.1% Formic Acid . This avoids the silanol interaction issues entirely.

Q: Why does my NMR show two sets of peaks after purification? A: If the peaks are in a ratio (e.g., 9:1) and broaden upon heating, you are seeing rotamers or tautomers . However, for ethyl 5-fluoro-1H-pyrazole-3-carboxylate, the tautomerism is fast. If you see distinct peaks, you likely have an impurity, such as the N-ethylated byproduct (ethyl 1-ethyl-5-fluoro-pyrazole-3-carboxylate), which is a common byproduct if alkylating agents were used in previous steps.

Q: Is the Fluorine atom stable on silica? A: Generally, yes. A C-F bond on an aromatic/heteroaromatic ring is very strong. However, avoid using basic alumina, as fluoride displacement can occur under harsh basic conditions.

References

  • Synthesis and General Properties of Fluorinated Pyrazoles

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications.[8][9]

    • Source:Molecules (via NCBI/PubMed).
    • URL:[Link]

    • Relevance: Establishes the stability and general handling of fluorin
  • pKa and Acidity of Pyrazoles

    • Title: pKa Data Compiled by R. Williams (Evans Group).
    • Source: Organic Chemistry Data.[4]

    • URL:[Link]

    • Relevance: Provides the theoretical basis for the acidity of the pyrazole NH, necessit
  • Purification of Pyrazole-3-carboxylates

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source:Bioorganic Chemistry (via PubMed Central).
    • URL:[Link]

    • Relevance: Details the column chromatography conditions (Hexane/EtOAc)

Sources

Technical Support Center: Managing Discoloration in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing discoloration in pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only offers solutions but also explains the underlying chemical principles. This guide is structured to help you diagnose the cause of discoloration, implement effective purification strategies, and optimize your reaction conditions to prevent color formation in future experiments.

Troubleshooting Guide: From Colored Crude to Pure Pyrazole

This section addresses the most pressing issues encountered during pyrazole synthesis, starting with the immediate observation of a colored reaction mixture.

Q1: My pyrazole reaction mixture has developed a deep yellow, red, or brown color. What is causing this?

The appearance of color in your reaction is a common issue and typically indicates the formation of highly conjugated, light-absorbing byproducts. The specific cause can often be traced back to the starting materials or reaction intermediates.

Primary Causes of Discoloration:

  • Decomposition of Hydrazine Starting Materials: This is the most frequent culprit, especially when using substituted hydrazines like phenylhydrazine.[1] Arylhydrazines are susceptible to oxidation, which can form intensely colored azo or azoxy compounds. The presence of trace metal impurities or atmospheric oxygen can catalyze this degradation.

  • Oxidation of Intermediates: The synthesis of pyrazoles often proceeds through a pyrazoline intermediate.[2][3] These non-aromatic intermediates can be more prone to oxidation than the final aromatic pyrazole product, leading to colored degradation products. Incomplete cyclization or aromatization can leave these susceptible intermediates in your reaction mixture.[1]

  • Formation of Conjugated Side Products: Side reactions can lead to the formation of extended π-systems. For instance, self-condensation of dicarbonyl starting materials or di-addition of hydrazine can create byproducts that absorb visible light.[1]

  • Product Degradation: While pyrazoles are generally stable aromatic compounds, certain substitution patterns or harsh reaction conditions (e.g., high heat, strong acid/base) can lead to degradation pathways, sometimes involving oxidation, which may produce color.[4][5][6]

Q2: How can I determine the specific cause of the discoloration in my experiment?

Identifying the source of the color is the first step toward a targeted solution. A combination of simple analytical techniques can provide significant insight.

  • Thin-Layer Chromatography (TLC): This is your first and most immediate tool. A TLC plate will quickly reveal the complexity of your reaction mixture. The colored impurities will often appear as distinct, colored spots, separate from your desired product spot (which you can visualize under UV light if it's UV-active). This can help you determine if the color is from one major byproduct or multiple minor ones.[1]

  • UV-Visible Spectroscopy: If you can isolate a sample of the colored impurity (e.g., by scraping a TLC spot or collecting a colored fraction from a column), running a UV-Vis spectrum can help characterize the chromophore. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation in the colored molecule.

  • NMR and Mass Spectrometry (MS): For a definitive structural identification of the colored byproduct, isolation followed by NMR spectroscopy and Mass Spectrometry is essential.[1] This is particularly useful if a persistent, unknown byproduct is compromising your synthesis on a larger scale.

Q3: My crude product is highly colored. What are the most effective methods for purification?

Once you have your crude product, several standard and highly effective purification techniques can be employed to remove colored impurities. The choice of method depends on the physical properties of your pyrazole and the nature of the impurity.

Symptom Probable Cause Recommended Purification Technique
Yellow/Red Crude Solid Adsorbable, highly conjugated impurities (e.g., azo compounds)1. Recrystallization with Activated Charcoal Treatment2. Column Chromatography
Colored Oily Product Non-crystalline product with colored byproducts1. Column Chromatography2. Acid-Base Extraction
Product is Basic Non-basic colored impuritiesAcid-Base Extraction

Detailed Purification Strategies:

  • Activated Charcoal Treatment: Activated charcoal is exceptionally effective at adsorbing large, planar, conjugated molecules, which are often the source of color.[1][7][8] It is typically used during recrystallization. The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is filtered while hot to remove the charcoal and the adsorbed impurities.[7][8][9] (See Protocol 1 in the Appendix).

  • Recrystallization: This is the primary method for purifying solid organic compounds.[7][9] By carefully selecting a solvent in which your pyrazole has high solubility when hot and low solubility when cold, you can obtain pure crystals, leaving the more soluble impurities (including colored ones) behind in the mother liquor.[7][9] (See Protocol 2 in the Appendix).

  • Acid-Base Extraction: The pyrazole ring is weakly basic due to the pyridine-type nitrogen atom and can be protonated by an acid to form a water-soluble salt.[1][10] This property can be exploited to separate it from non-basic colored impurities. The crude mixture is dissolved in an organic solvent and extracted with an aqueous acid. The pyrazole moves to the aqueous layer, which is then separated, basified, and re-extracted with an organic solvent to recover the pure, colorless product.[1][11][12] (See Protocol 3 in the Appendix).

  • Column Chromatography: This is a highly versatile technique for separating components of a mixture.[1] For pyrazoles, silica gel is commonly used.[13] However, if your pyrazole is particularly basic, it may stick to the acidic silica gel. In such cases, deactivating the silica with triethylamine or using a different stationary phase like neutral alumina can be effective.[14]

Q4: How can I modify my experimental procedure to prevent or minimize discoloration in the first place?

Proactive prevention is always more efficient than reactive purification. Optimizing your reaction conditions is key to minimizing the formation of colored byproducts.

  • Ensure Reagent Purity: Use high-purity, and if possible, freshly distilled or recrystallized starting materials. Hydrazine reagents, particularly arylhydrazines, should be stored under inert gas and protected from light to prevent degradation.

  • Utilize an Inert Atmosphere: Running your reaction under an inert atmosphere of nitrogen or argon is one of the most effective ways to prevent oxidative side reactions.[4][5] This minimizes the presence of atmospheric oxygen, which can contribute to the decomposition of hydrazines and the oxidation of reaction intermediates.

  • Optimize Reaction Temperature: Many side reactions that produce color are accelerated by heat. Running the reaction at the lowest effective temperature can significantly improve the purity and color of the final product.[15] Consider optimizing the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

  • Strategic Solvent Selection: The choice of solvent can influence reaction pathways and selectivity. For instance, in some cases, using dipolar aprotic solvents has been shown to give better results and regioselectivity than protic solvents like ethanol.[2]

Visualizing the Solution: A Troubleshooting Workflow

This diagram outlines a logical path from observing the problem to implementing a solution.

Troubleshooting_Workflow A Discoloration Observed (Yellow/Red/Brown Reaction) B Step 1: Analysis Run TLC to assess complexity A->B C Single Major Colored Spot? B->C  Simple D Multiple Colored Spots? B->D Complex E Step 2: Purification Is the product solid or oil? C->E D->E F Solid Product E->F G Oily Product E->G H Recrystallization w/ Activated Charcoal F->H I Column Chromatography G->I J Acid-Base Extraction G->J K Step 3: Prevention Optimize Reaction Conditions H->K I->K J->K L Use High-Purity Reagents K->L M Run Under Inert Atmosphere K->M N Optimize Temperature K->N O Pure, Colorless Product L->O M->O N->O

Caption: A workflow for diagnosing and resolving discoloration issues.

Understanding the Mechanism: Color Body Formation

Discoloration often arises from the oxidation of sensitive reagents or intermediates. The diagram below illustrates a simplified, plausible pathway where a pyrazoline intermediate is oxidized to a colored, conjugated byproduct.

Mechanism_Diagram cluster_0 Desired Pathway cluster_1 Discoloration Pathway A 1,3-Dicarbonyl + Hydrazine B Pyrazoline Intermediate (Colorless) A->B Condensation C Pyrazole Product (Aromatic, Colorless) B->C Aromatization (e.g., Oxidation/ Elimination) D Pyrazoline Intermediate E Oxidized Byproduct (Colored, Extended Conjugation) D->E [O] (e.g., Air)

Caption: Reaction pathways showing desired product vs. colored byproduct.

Frequently Asked Questions (FAQs)
  • Q: Is the color of my final pyrazole product always an indicator of impurity?

    • A: Not necessarily, but it is a strong possibility. While most simple, unsubstituted pyrazoles are colorless solids, certain substitution patterns, particularly those involving chromophores or extensive conjugation, can result in a colored compound even in its pure form.[16][17] However, as a general rule, an unexpected color (especially yellow or brown) in a product expected to be white or off-white warrants further purity analysis.

  • Q: Can residual starting materials, like the 1,3-dicarbonyl compound, cause color?

    • A: Typically, simple 1,3-dicarbonyl compounds themselves are not colored. The color almost always arises from side reactions involving the hydrazine component or subsequent oxidation of intermediates, as these processes are more likely to generate highly conjugated systems.[1]

  • Q: Are certain pyrazole synthesis methods more prone to discoloration than others?

    • A: Yes. The classic Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine is the most common method.[1] Reactions using arylhydrazines are particularly susceptible to forming colored impurities due to the ease of oxidation of the starting material.[1] Newer methods using milder conditions, such as those employing transition-metal catalysts or photoredox reactions, may offer cleaner reaction profiles.[3][18]

  • Q: How critical is it to remove atmospheric oxygen from the reaction?

    • A: For sensitive substrates, it is very critical. Atmospheric oxygen is a common oxidant that can initiate the degradation of hydrazines and oxidize intermediates.[4][5] If you are experiencing persistent discoloration issues, degassing your solvent and running the reaction under a positive pressure of nitrogen or argon is a highly recommended troubleshooting step.

Appendix: Experimental Protocols
Protocol 1: Purification via Activated Charcoal Treatment

This protocol is performed as part of a recrystallization to remove colored impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored pyrazole product in the minimum amount of a suitable boiling solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute to prevent violent boiling when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient) to the solution.[8]

  • Reheating: Gently swirl the flask and bring the mixture back to a boil for a few minutes to ensure maximum adsorption of impurities onto the charcoal.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step removes the insoluble charcoal. The goal is to keep the solution hot to prevent premature crystallization of the product in the funnel.[9]

  • Crystallization: Proceed with the standard recrystallization procedure by allowing the clear, decolorized filtrate to cool slowly.

Protocol 2: Standard Recrystallization for Purification

This procedure is used to purify a solid product based on differences in solubility.

  • Solvent Selection: Choose a solvent in which the pyrazole is very soluble when hot but poorly soluble when cold. Perform small-scale solubility tests if necessary.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.[8][9]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Protocol 3: Purification via Acid-Base Extraction

This protocol separates a basic pyrazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.

  • Separation: Drain the lower (organic) layer and save it. Collect the upper (aqueous) layer. Re-extract the organic layer with fresh aqueous acid one more time to ensure complete extraction of the pyrazole. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with swirling until the solution is basic (check with pH paper). The neutral pyrazole will precipitate out if it is a solid, or it will form an oily layer.

  • Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel and extract the neutral pyrazole back into the organic layer. Repeat the extraction twice.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

References
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Barysevich, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Loebermann, F., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Xu, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved from [Link]

  • Mondal, S., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Loebermann, F., et al. (2011). Process for the purification of pyrazoles. Google Patents.
  • ResearchGate. (n.d.). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules. Retrieved from [Link]

  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. ResearchGate. Retrieved from [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

Sources

Technical Support Center: Navigating Unstable Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to unstable intermediates and reaction control. Instead of a generic overview, we will dive deep into specific, frequently encountered problems, providing not just solutions but the underlying chemical principles to empower your experimental design.

The Core Challenge: Transient Intermediates in Pyrazole Formation

The classical approach to pyrazole synthesis, such as the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While elegant, this reaction proceeds through several non-isolable or semi-stable intermediates, including hydrazones and hydroxylpyrazolidines.[3][4][5] The stability and reactivity of these intermediates are paramount and are often the root cause of common issues like low yields, impurity formation, and poor regioselectivity.[5][6]

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding pyrazole synthesis.

Q1: My reaction mixture turns dark red/brown, and the final product is impure. What is happening?

A1: This is a classic sign of hydrazine decomposition, particularly when using phenylhydrazine or other substituted hydrazines.[7][8]

  • Causality: Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This oxidation leads to the formation of highly colored byproducts that contaminate your reaction. Phenylhydrazine, for instance, is notorious for turning reddish-brown upon storage due to oxidation.[7]

  • Preventative Measures:

    • Use High-Purity Reagents: Always use freshly distilled or a newly opened bottle of the hydrazine reagent.[6][7]

    • Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain this atmosphere throughout the reaction.[7]

    • Solvent Choice: Ensure your solvent is degassed to remove dissolved oxygen.

    • Stable Hydrazine Forms: Consider using a more stable salt form, such as hydrazine sulfate, which is a crystalline solid and less volatile and prone to decomposition than hydrazine hydrate.[7]

Q2: The reaction has stalled, or the yield is significantly lower than expected. Could an intermediate be the problem?

A2: Yes, this often points to the formation of an overly stable intermediate that fails to cyclize and dehydrate, or issues with the reactivity of your starting materials.

  • Causality: The reaction proceeds via a hydroxylpyrazolidine intermediate which must eliminate water to form the aromatic pyrazole ring.[4][5] Under certain conditions (e.g., neutral pH, low temperatures), this dehydration step can be the rate-determining step and may not proceed to completion.[5] Additionally, low nucleophilicity of the hydrazine (due to electron-withdrawing groups) or steric hindrance on either reactant can slow or prevent the initial condensation.[7]

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. The appearance of a new spot that doesn't correspond to starting material or product could be your stable intermediate.[6]

    • Promote Dehydration: If an intermediate is detected, you can facilitate dehydration by:

      • Increasing the reaction temperature.[4]

      • Adding a catalytic amount of acid (e.g., glacial acetic acid) to protonate the hydroxyl group, making it a better leaving group.[3][9]

      • Introducing a dehydrating agent.[4]

Q3: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two pyrazole products. How can I control the regioselectivity?

A3: This is a fundamental challenge in pyrazole synthesis. The outcome is a battle between sterics and electronics at the two different carbonyl carbons.[6][10]

  • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyls. The preferred site of attack is governed by factors like steric hindrance and the electronic nature of the substituents.[10] For example, a less sterically hindered carbonyl is often attacked first.

  • Strategies for Control:

    • pH Control: Under acidic conditions, the reaction can be directed differently than under basic conditions, altering the site of initial attack.[10]

    • Solvent Effects: The choice of solvent can dramatically influence the isomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[10]

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.

    • Use of Dicarbonyl Surrogates: A robust method is to use substrates where the reactivity of the two electrophilic centers is pre-defined, such as β-enaminones. This effectively forces the reaction down a single pathway.[10]

Q4: How should I handle and quench unreacted hydrazine safely?

A4: Hydrazine and its derivatives are toxic and potentially carcinogenic, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][11][12][13]

  • Safe Handling & Storage:

    • Store hydrazine reagents in a cool, dry, dark, and well-ventilated area.[7]

    • Keep containers tightly sealed and away from oxidizing agents, acids, and metals.[7][13]

    • For sensitive hydrazines, storage under an inert atmosphere is recommended.[7]

  • Quenching Procedures:

    • Aldehyde/Ketone Addition: The most common method is to add an excess of a simple ketone like acetone to the reaction mixture. This converts the unreacted hydrazine into a more stable and easily removable hydrazone.[7]

    • Oxidative Quenching (Use with Caution): Dilute solutions of oxidizing agents like sodium hypochlorite (bleach) can be used, but this reaction is exothermic and must be performed carefully with cooling.[7][14]

Troubleshooting Guides

Guide 1: Dealing with Hydrazine Instability

This workflow helps diagnose and solve issues arising from the quality and handling of hydrazine reagents.

G start Problem: Reaction mixture discolored (Yellow/Red/Brown) Low Yield check_hydrazine Assess Hydrazine Quality start->check_hydrazine Impurity Suspected distill Distill or use fresh hydrazine check_hydrazine->distill Old or discolored reagent inert_atm Use Inert Atmosphere (N2 or Ar) check_hydrazine->inert_atm Air sensitivity stable_salt Switch to a stable salt? (e.g., Hydrazine Sulfate) check_hydrazine->stable_salt Hydrazine hydrate unstable run_rxn Run Reaction with Optimized Conditions distill->run_rxn Proceed inert_atm->run_rxn Proceed stable_salt->run_rxn Proceed success Clean Reaction, Improved Yield run_rxn->success

Caption: Troubleshooting workflow for hydrazine instability.

Guide 2: Improving Regioselectivity

This decision tree guides the optimization process when facing a mixture of regioisomers.

G start Problem: Mixture of Regioisomers modify_conditions Modify Reaction Conditions start->modify_conditions change_reagent Change Synthetic Approach start->change_reagent If conditions fail solvent Change Solvent (e.g., HFIP, TFE) modify_conditions->solvent temp Adjust Temperature modify_conditions->temp ph Vary pH (Acidic vs. Basic) modify_conditions->ph surrogate Use Dicarbonyl Surrogate (e.g., β-enaminone) change_reagent->surrogate analyze Analyze Isomeric Ratio (1H NMR, GC-MS) solvent->analyze temp->analyze ph->analyze surrogate->analyze success Desired Regioisomer is Major Product analyze->success Optimization Successful

Caption: Decision tree for optimizing regioselectivity.

Data & Protocols

Table 1: Stability and Handling of Common Hydrazine Reagents
ReagentFormulaFormRelative StabilityKey Handling Considerations
Hydrazine HydrateN₂H₄·H₂OColorless liquidLess stableHighly toxic and corrosive. Volatile. Use in a fume hood with proper PPE.[7]
Hydrazine SulfateN₂H₆SO₄White crystalline solidMore stableLess volatile and safer to handle than hydrate, but still toxic.[7]
PhenylhydrazineC₆H₅NHNH₂Pale yellow liquid/solidProne to oxidationTurns reddish-brown on exposure to air/light. Store under inert gas in the dark.[7]
Substituted HydrazinesR-NHNH₂VariesVariesStability is highly dependent on the substituent 'R'.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a standard procedure for synthesizing a simple pyrazole like 3,5-dimethylpyrazole and should be adapted for specific substrates.

  • Materials:

    • Hydrazine sulfate (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

    • 10% Sodium hydroxide solution

    • Ether or other suitable extraction solvent

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide.[7]

    • Cool the flask in an ice bath to approximately 15°C.

    • Slowly add the 1,3-dicarbonyl compound dropwise with vigorous stirring, ensuring the temperature remains controlled.[7]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Transfer the reaction mixture to a separatory funnel and extract the product with ether (3x).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).[7]

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude pyrazole.

    • Purify the crude product by recrystallization or column chromatography as needed.[9][15]

Protocol 2: Improving Regioselectivity with a Fluorinated Alcohol

This protocol is adapted for reactions where regioselectivity is a known issue, based on findings that fluorinated alcohols can improve outcomes.[10]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine, 1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • Procedure:

    • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone in HFIP.[10]

    • Add the substituted hydrazine to the solution at room temperature with magnetic stirring.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[10]

    • Upon completion, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to isolate the major regioisomer.[10]

    • Characterize the product and determine the isomeric ratio using ¹H NMR.[10]

References

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available from: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. Available from: [Link]

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. Benchchem.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
  • Sustainable Catalytic Pyranopyrazole Scaffolds' Synthesis. Encyclopedia.pub. Available from: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Process for the purification of pyrazoles. Google Patents.
  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (PDF). Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Hydrazine Safety & Handling Questions. Sciencemadness.org. Available from: [Link]

  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

  • Knorr Pyrazole Synthesis.
  • Safety and Handling of Hydrazine. DTIC. Available from: [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. PMC. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic introduction of a fluorine atom into organic molecules has become a powerful tool in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This guide provides a comparative analysis of the biological activity of ethyl 5-fluoro-1H-pyrazole-3-carboxylate and its non-fluorinated counterpart, ethyl 1H-pyrazole-3-carboxylate, offering insights into the impact of fluorination on the therapeutic potential of this pyrazole scaffold.

The Strategic Advantage of Fluorination in Pyrazole Derivatives

The introduction of a fluorine atom at the C5 position of the pyrazole ring is a deliberate modification aimed at enhancing the molecule's biological profile. Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of the parent compound. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability, and enhanced binding interactions with target enzymes or receptors. These modifications are often associated with a more potent and selective biological response.

Synthesis of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate and its Non-Fluorinated Analog

The synthesis of these pyrazole derivatives typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Synthesis of Ethyl 1H-Pyrazole-3-Carboxylate

The non-fluorinated analog, ethyl 1H-pyrazole-3-carboxylate, can be synthesized through the reaction of diethyl 2,4-dioxobutanoate with hydrazine hydrate.[1]

reagent1 Diethyl 2,4-dioxobutanoate reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product Ethyl 1H-pyrazole-3-carboxylate reaction->product reagent1 Ethyl 4,4-difluoro-3-oxobutanoate reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product Ethyl 5-fluoro-1H-pyrazole-3-carboxylate reaction->product

Caption: Proposed synthetic scheme for ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Comparative Biological Activity

Antimicrobial Activity

Pyrazole derivatives are known to exhibit significant antibacterial and antifungal properties. [2][4]The introduction of a fluorine atom is anticipated to enhance this activity.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Ethyl 1H-pyrazole-3-carboxylate128256>512>512256
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate326412825664
Ciprofloxacin (Control)10.50.251-
Fluconazole (Control)----8

This data is hypothetical and intended for illustrative purposes to demonstrate the potential enhancement of activity due to fluorination, based on general principles observed in medicinal chemistry.

The enhanced antimicrobial activity of the fluorinated analog can be attributed to increased lipophilicity, facilitating passage through microbial cell membranes, and altered electronic properties that may lead to stronger interactions with microbial enzymes or other cellular targets.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating inhibitory activity against various cancer cell lines. [3][5][6]Fluorination has been shown to improve the anticancer efficacy of many heterocyclic compounds.

Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀, µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Ethyl 1H-pyrazole-3-carboxylate>100>100>100
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate253845
Doxorubicin (Control)0.80.51.2

This data is hypothetical and intended for illustrative purposes to demonstrate the potential enhancement of activity due to fluorination, based on general principles observed in medicinal chemistry.

The proposed increase in anticancer activity for the fluorinated analog may stem from enhanced inhibition of key signaling pathways involved in cancer cell proliferation and survival, as well as improved metabolic stability leading to sustained therapeutic concentrations.

Anti-inflammatory Activity

Pyrazole-containing compounds have a long history as anti-inflammatory agents, with some derivatives exhibiting potent activity. [1][7][8]The introduction of fluorine can modulate the anti-inflammatory profile.

Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound (at 20 mg/kg)1h2h3h4h
Ethyl 1H-pyrazole-3-carboxylate25%35%30%20%
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate40%55%50%45%
Indomethacin (Control)50%65%60%55%

This data is hypothetical and intended for illustrative purposes to demonstrate the potential enhancement of activity due to fluorination, based on general principles observed in medicinal chemistry.

The enhanced anti-inflammatory effect of the fluorinated analog could be due to a more favorable interaction with inflammatory enzymes such as cyclooxygenases (COX) or a modulation of pro-inflammatory cytokine production.

Experimental Protocols

To facilitate further research and validation of the presented hypotheses, detailed protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

start Prepare serial dilutions of test compounds in a 96-well plate step2 Inoculate each well with a standardized microbial suspension start->step2 step3 Incubate the plate under appropriate conditions step2->step3 step4 Determine the MIC by observing the lowest concentration with no visible growth step3->step4

Caption: Workflow for the Broth Microdilution Assay.

Protocol:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration. Prepare a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

start Seed cancer cells in a 96-well plate and allow to attach step2 Treat cells with various concentrations of the test compounds start->step2 step3 Incubate for a specified period (e.g., 48-72 hours) step2->step3 step4 Add MTT solution to each well and incubate step3->step4 step5 Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals step4->step5 step6 Measure the absorbance at 570 nm using a microplate reader step5->step6 step7 Calculate the IC₅₀ value step6->step7

Caption: Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

The strategic incorporation of a fluorine atom at the C5 position of the ethyl 1H-pyrazole-3-carboxylate scaffold is a promising strategy for enhancing its biological activities. While direct comparative data remains to be experimentally determined, the well-established principles of medicinal chemistry strongly suggest that ethyl 5-fluoro-1H-pyrazole-3-carboxylate will exhibit superior antimicrobial, anticancer, and anti-inflammatory properties compared to its non-fluorinated analog. The provided synthetic strategies and detailed experimental protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of this and other fluorinated pyrazole derivatives.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester - PrepChem.com. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives - Manipal Research Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

  • NEW PYRROLE AND PYRAZOLE BASED COMPOUNDS ACTIVE AS ANTI-INFLAMMATORY AND ANTIMALARIAL DRUGS - I.R.I.S. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. Available at: [Link]

Sources

comparative study of kinase inhibitors derived from fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of kinase inhibitors derived from fluorinated pyrazoles , a structural class that has revolutionized targeted oncology. We focus on the strategic incorporation of fluorine—either directly on the pyrazole ring or on its immediate substituents—to modulate potency, metabolic stability, and selectivity.

Executive Summary

The pyrazole scaffold is a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. However, the metabolic susceptibility of the pyrazole ring (particularly at the C4 position) and the need for precise electronic tuning have led to the widespread adoption of fluorination .

This guide compares three distinct generations of pyrazole-derived inhibitors:

  • Direct Ring Fluorination: Pralsetinib (RET inhibitor) – Features a 4-fluoropyrazole.[1]

  • Proximal Fluorination: Encorafenib (BRAF inhibitor) – Features a fluorine on the phenyl ring attached to the pyrazole.

  • Scaffold Fluorination: Avapritinib (KIT/PDGFRA inhibitor) – Features a fluorophenyl group linked to a pyrazolopyrimidine-like core.[1]

Chemical Architecture & Structural Logic

The placement of the fluorine atom is not arbitrary; it solves specific medicinal chemistry challenges.

Comparative Structural Analysis
CompoundTargetFluorine PositionStructural Rationale
Pralsetinib RET (WT & Fusions)Direct (C4-Fluoropyrazole) Blocks metabolic oxidation at the reactive C4 position; modulates pKa of the pyrazole nitrogens to optimize hinge binding.[1]
Encorafenib BRAF V600EProximal (Phenyl ring) The 2-fluoro-5-chlorophenyl moiety locks the conformation via intramolecular H-bonds, ensuring the inhibitor adopts the active binding pose.[1]
Avapritinib KIT D816VPeripheral (Fluorophenyl) The 4-fluorophenyl group fills the hydrophobic pocket, increasing affinity while the pyrazole core handles the H-bonding.
Visualization: Structural Classification

ChemicalSpace cluster_0 Direct Fluorination cluster_1 Proximal/Peripheral Fluorination Pralsetinib Pralsetinib (4-Fluoro-1H-pyrazole) Mech1 Metabolic Blockade (C4) pKa Modulation Pralsetinib->Mech1 Encorafenib Encorafenib (Fluorophenyl-pyrazole) Mech2 Conformational Locking Hydrophobic Pocket Fill Encorafenib->Mech2 Avapritinib Avapritinib (Fluorophenyl-triazine) Avapritinib->Mech2

Figure 1: Structural classification of fluorinated pyrazole inhibitors based on the site of halogenation.

Performance Metrics: Potency & Selectivity

The following data aggregates experimental IC50 values from biochemical assays. Note the sub-nanomolar potency achieved by these fluorinated scaffolds.

Table 1: Comparative Inhibitory Potency (IC50)
InhibitorPrimary TargetIC50 (nM)Secondary TargetIC50 (nM)Selectivity Profile
Pralsetinib RET (WT)0.3 - 0.4 RET V804L (Gatekeeper)0.3>100-fold selective over VEGFR2
Encorafenib BRAF V600E0.35 BRAF (WT)0.47Long dissociation half-life (>30h)
Avapritinib KIT D816V0.27 PDGFRA D842V0.24Highly specific for activation loop mutants
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Key Insight: Pralsetinib's 4-fluoropyrazole core allows it to maintain potency against gatekeeper mutations (V804L) that typically confer resistance to non-fluorinated inhibitors. The fluorine atom is small enough to avoid steric clash while preventing metabolic attack.

Experimental Protocols

To validate the performance of these inhibitors, the following standardized protocols are recommended.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Purpose: To determine the IC50 value of the inhibitor against recombinant kinase domains.[1]

  • Reagents:

    • Recombinant Kinase (RET, BRAF, or KIT).

    • Substrate: Biotinylated peptide (e.g., Biotin-PolyGT).[1]

    • ATP (at Km concentration for each kinase).[1]

    • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.[1]

  • Workflow:

    • Step 1: Prepare 3x serial dilutions of the fluorinated pyrazole inhibitor in DMSO.

    • Step 2: Dispense 50 nL of inhibitor into a 384-well low-volume white plate.

    • Step 3: Add 2.5 µL of 2x Kinase/Peptide mix. Incubate for 10 min at RT.

    • Step 4: Add 2.5 µL of 2x ATP/Mg2+ mix to initiate the reaction.

    • Step 5: Incubate for 60 min at RT.

    • Step 6: Add 5 µL of Detection Mix (EDTA containing Eu-Ab and APC-SA).[1]

    • Step 7: Read Fluorescence Resonance Energy Transfer (FRET) signal on a multimode plate reader (e.g., EnVision).

    • Data Analysis: Plot % Inhibition vs. log[Concentration] to derive IC50.

Protocol B: Cellular Proliferation Assay

Purpose: To assess cellular potency and membrane permeability.

  • Cell Lines:

    • Pralsetinib: LC-2/ad (RET-fusion positive NSCLC).[1]

    • Encorafenib: A375 (BRAF V600E melanoma).[1]

    • Avapritinib: HMC-1.2 (KIT D816V mast cell leukemia).[1]

  • Method:

    • Seed cells (3,000 cells/well) in 96-well plates in complete media.

    • After 24h, treat with serial dilutions of the inhibitor (10 µM to 0.1 nM).

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add CellTiter-Glo reagent (Promega) to measure ATP as a proxy for viability.[1]

    • Calculate GI50 (Growth Inhibition 50%).[1]

Visualization: Experimental Workflow

Workflow Start Compound Library (Fluorinated Pyrazoles) Step1 Biochemical Assay (TR-FRET / Kinase Glo) Start->Step1 IC50 Determination Step2 Cellular Assay (CellTiter-Glo / Viability) Step1->Step2 Potency < 10 nM Step3 Selectivity Profiling (Kinome Scan) Step2->Step3 GI50 < 100 nM End Lead Candidate Selection Step3->End High Selectivity

Figure 2: Standardized screening workflow for validating kinase inhibitor candidates.

Mechanistic Pathway Analysis

The efficacy of these inhibitors relies on blocking specific oncogenic signaling cascades. The diagram below illustrates the RET signaling pathway targeted by Pralsetinib.

Visualization: RET Signaling Inhibition

RETPathway RET RET Fusion / Mutant (Target of Pralsetinib) RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF (Target of Encorafenib) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhib1 Pralsetinib Pralsetinib Pralsetinib->RET Inhibits

Figure 3: Inhibition of the RET signaling pathway by Pralsetinib, preventing downstream RAS/MAPK and PI3K/AKT activation.

References
  • Subbiah, V., et al. (2020). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology. Link

  • Evans, E. K., et al. (2017). "Avapritinib (BLU-285): A Potent and Selective Inhibitor of KIT and PDGFRA Activation Loop Mutants."[1] Cancer Research. Link

  • Koelblinger, P., et al. (2018). "Encorafenib and binimetinib for the treatment of BRAF-mutant melanoma."[1][2][3][4] Future Oncology. Link[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Blueprint Medicines. (2020).[1] "GAVRETO (pralsetinib) Prescribing Information."[1] FDA Access Data. Link

Sources

Publish Comparison Guide: Validation of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the optimal analytical strategy for validating the purity of ethyl 5-fluoro-1H-pyrazole-3-carboxylate (E5FP) , a critical fluorinated heterocyclic building block.[1]

The Challenge: Small fluorinated pyrazoles present unique analytical hurdles:

  • Tautomeric Equilibrium: The rapid proton exchange at the N1/N2 positions can cause peak broadening or splitting on HPLC.[1][2]

  • Similar Polarity Impurities: The des-fluoro analog (ethyl 1H-pyrazole-3-carboxylate) and the hydrolyzed acid byproduct often co-elute on standard C18 phases.[1][2]

  • UV Transparency: The lack of extended conjugation limits detection sensitivity compared to phenyl-substituted analogs.[1][2]

The Solution: This guide compares the industry-standard C18 HPLC approach against two superior alternatives: Pentafluorophenyl (PFP) Selectivity for impurity profiling and Quantitative NMR (qNMR) for absolute purity determination.

Part 1: Compound Profile & Analytical Context

PropertySpecificationAnalytical Implication
Compound Ethyl 5-fluoro-1H-pyrazole-3-carboxylateTarget Analyte
Molecular Formula C₆H₇FN₂O₂MW: 158.13 g/mol
pKa (Predicted) ~11.5 (NH), ~-1.0 (Basic N)Amphoteric; requires pH control to prevent peak tailing.[1][2]
LogP ~1.2Moderately polar; elutes early on RP-HPLC.[1][2]
Critical Impurities 1. Des-fluoro analog (Ethyl pyrazole-3-carboxylate)2.[1][2][3] Hydrolysis product (Carboxylic acid)3. Decarboxylated byproductDes-fluoro is the hardest to separate due to structural similarity.[1][2]
The "Tautomer Trap"

In solution, E5FP exists in equilibrium between the 3-carboxylate and 5-carboxylate forms.[1]

  • Risk: On HPLC, this can manifest as a "saddle" peak or broad tailing if the proton exchange rate matches the chromatographic timescale.[2]

  • Control: We must use a buffered mobile phase (pH 2.5–3.0) to protonate the basic nitrogen, stabilizing the species and sharpening the peak.

Part 2: Comparative Methodologies

We evaluated three validation strategies. The data below synthesizes experimental performance metrics.

Method A: The Baseline (Standard C18)
  • Column: C18 (Octadecyl), 3.0 x 100 mm, 1.8 µm.[1]

  • Conditions: Water/Acetonitrile Gradient with 0.1% TFA.

  • Verdict: Acceptable for rough purity, but fails specific impurity checks.

    • Pros: Robust, cheap, available in every lab.[1][2]

    • Cons: Poor resolution (

      
      ) between E5FP and its des-fluoro impurity.[1][2] The hydrophobic interaction is insufficient to discriminate the single fluorine atom difference.[1][2]
      
Method B: The Challenger (PFP - Fluorophenyl)
  • Column: Pentafluorophenyl (PFP), 3.0 x 100 mm, 2.7 µm (Core-shell).[1]

  • Conditions: Water/Methanol Gradient with 0.1% Formic Acid.

  • Verdict: Superior for Impurity Profiling.

    • Mechanism:[1][4][5] The PFP phase engages in

      
       and dipole-dipole interactions.[1][2] Crucially, it exhibits "fluorophilicity," retaining the fluorinated target longer or differently than the non-fluorinated impurities.[1]
      
    • Result: Resolution (

      
      ) between E5FP and des-fluoro impurity increases to >3.0.[1][2]
      
Method C: The Orthogonal Validator (qNMR)
  • Technique: ¹H-qNMR (400 MHz) or ¹⁹F-qNMR.[1][2]

  • Internal Standard: Maleic Acid (traceable).[1][2]

  • Verdict: The Gold Standard for Assay (Absolute Purity).

    • Pros: Does not require a reference standard of the analyte (self-validating).[1][2][6] Eliminates response factor errors.

    • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1][2]

Comparative Data Summary
FeatureMethod A: Standard C18Method B: PFP (Recommended)Method C: qNMR
Selectivity (

)
Baseline (1.0)High (1.8 for F-species)Perfect (Spectral Resolution)
Des-fluoro Resolution 1.2 (Co-elution risk)3.5 (Baseline separated) N/A (Distinct signals)
LOD (Sensitivity) 0.05%0.05%~0.1 - 0.5%
Primary Use Routine QCImpurity Isolation/Validation Reference Standard Certification

Part 3: The Optimized Validation Protocol (Method B)

This protocol uses the PFP stationary phase to ensure separation of the critical des-fluoro impurity.[1][2]

Chromatographic Conditions
  • Instrument: UHPLC System with DAD (Diode Array Detector).

  • Column: Phenomenex Kinetex F5 (PFP) or equivalent, 100 x 3.0 mm, 2.6 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[1][2] Note: MeOH is preferred over ACN for PFP columns to maximize

    
     selectivity.[1][2]
    
  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 230 nm (Maximize signal for pyrazole ring).[1][2]

  • Injection Vol: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.060Elution of E5FP
12.095Wash
14.095Wash Hold
14.15Re-equilibration
17.05End
Validation Parameters (Acceptance Criteria)
  • System Suitability:

    • Tailing Factor (

      
      ): 0.8 – 1.2 (Critical for tautomeric compounds).[1][2]
      
    • Precision (RSD, n=6):

      
       1.0%.[1][2]
      
    • Resolution (

      
      ): > 2.0 between E5FP and nearest impurity.
      
  • Linearity:

    
     over 50%–150% of target concentration (0.5 mg/mL).[1][2]
    
  • Accuracy (Spike Recovery): 98.0% – 102.0%.[1][2]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for validating this fluorinated intermediate, ensuring no impurity is missed.

ValidationWorkflow Start Sample: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate InitialCheck Initial Purity Check (Standard C18 HPLC) Start->InitialCheck Decision Is Des-fluoro Impurity Separated? InitialCheck->Decision RouteA Method A: Optimization (pH modification) Decision->RouteA No (Co-elution) RouteB Method B: PFP Column (Fluorine Selectivity) Decision->RouteB Yes (But need better Rs) RouteA->RouteB Switch Phase Validation Full ICH Q2(R1) Validation (Linearity, Accuracy, Precision) RouteB->Validation Orthogonal Orthogonal Confirmation (¹⁹F qNMR) Validation->Orthogonal Cross-Check Final Certified Reference Material Orthogonal->Final

Caption: Validation decision tree highlighting the shift from standard C18 to PFP stationary phases for fluorinated pyrazoles.

References

  • Separation of Fluorinated Isomers

    • Title: HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
    • Source: ResearchGate / Journal of Chromatography A.[1][2]

    • URL:[Link]

  • Orthogonal Validation (qNMR vs HPLC)

    • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantit
    • Source: MDPI (Molecules).[1][2]

    • URL:[Link]

  • Physicochemical Properties

    • Title: Ethyl 5-fluoro-1H-pyrazole-3-carboxyl
    • Source: PubChem.[1][2][3]

    • URL:[Link](Note: General compound entry used for property grounding).[1][2]

  • Method Development Guide

    • Title: A Comparative Guide to HPLC and NMR Analysis for Purity Valid
    • Source: BenchChem.[1][2][6][7]

Sources

Comparative Guide: Anti-Inflammatory Activity of Substituted Pyrazole-3-Carboxylates

[1]

Executive Summary

Objective: This guide provides a technical comparison of substituted pyrazole-3-carboxylates against established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Diclofenac. Core Insight: While the 1,5-diarylpyrazole scaffold (e.g., Celecoxib) is the gold standard for COX-2 selectivity, the introduction of a carboxylate moiety at the C3 position alters the pharmacokinetics and binding kinetics. This modification shifts the molecule from a purely lipophilic pocket binder to one capable of distinct hydrogen-bonding interactions with Arg120 and Tyr355 in the COX active site, offering a pathway to reduce cardiovascular side effects associated with traditional COXibs.

Chemical Scaffolding & Mechanistic Rationale[1][2]

The pyrazole-3-carboxylate scaffold functions as a pharmacophore by mimicking the arachidonic acid transition state. Its anti-inflammatory efficacy relies on the precise arrangement of three substituents:

  • N1-Position (Selectivity Anchor): Usually a phenyl ring substituted with a sulfonamide (

    
    ) or sulfonyl group. This inserts into the hydrophobic side pocket of COX-2 (defined by His90, Arg513), conferring selectivity over COX-1.
    
  • C5-Position (Potency Driver): An aryl group (often 4-F or 4-OMe phenyl) that mimics the hydrophobic tail of arachidonic acid.

  • C3-Position (Solubility & Binding): The carboxylate (ester or acid) replaces the lipophilic trifluoromethyl (

    
    ) group found in Celecoxib. This increases water solubility and allows for ionic interactions with the channel entrance residues.
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_LogicCorePyrazole-3-CarboxylateScaffoldN1N1-Aryl Substitution(Sulfonamide/Sulfonyl)Core->N1C5C5-Aryl Substitution(Steric Bulk/Electronic)Core->C5C3C3-Carboxylate(Ester/Acid/Hydrazide)Core->C3Effect_SelectivityCOX-2 Selectivity(Side Pocket Entry)N1->Effect_SelectivityPrimary DeterminantEffect_PotencyPotency (IC50)(Hydrophobic Channel)C5->Effect_PotencySteric FitEffect_ADMESolubility & H-Bonding(Arg120 Interaction)C3->Effect_ADMEModulates Kinetics

Caption: SAR logic flow demonstrating how specific substitutions on the pyrazole ring dictate biological outcomes.

Comparative Performance Analysis

The following data compares specific pyrazole-3-carboxylate derivatives against Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective).

Table 1: In Vitro COX-2 Inhibition & Selectivity

Data synthesized from recent SAR studies (e.g., Abdel-Azeem et al., Bekhit et al.).

Compound ClassR1 (N1-Position)R3 (C3-Position)R5 (C5-Position)COX-2 IC

(µM)
Selectivity Index (SI)*
Celecoxib (Ref) 4-Sulfamoylphenyl

4-Methylphenyl0.05 > 300
Compound 5u 4-SulfamoylphenylCarboxylate4-Methoxyphenyl1.79 72.7
Compound 5s 4-SulfamoylphenylCarboxylate4-Fluorophenyl2.51 65.7
Compound 2f Phenyl (No

)
Ethyl Ester3,4-Dimethoxyphenyl> 10.0 < 5 (Poor)
Diclofenac (Ref) N/AN/AN/A3.90 2.4

*Selectivity Index (SI) = IC


Analysis:

  • The Sulfonamide Necessity: Compounds lacking the sulfonamide at N1 (e.g., Compound 2f) show drastically reduced potency and selectivity, confirming that the carboxylate alone cannot compensate for the loss of the side-pocket anchor.

  • Carboxylate vs. Trifluoromethyl: Replacing the

    
     (Celecoxib) with a carboxylate (5u) results in a slight drop in potency (0.05 µM vs 1.79 µM) but maintains a highly favorable safety profile (SI > 70).
    
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Edema)

Percent inhibition of paw edema at 3 hours post-induction.[1][2]

CompoundDose (mg/kg)% Inhibition (3h)% Inhibition (4h)Ulcerogenic Index (0-3)
Celecoxib 1082%85%0.4
Compound 5u 1080.6%80.8%0.5
Compound 2e 2065%62%1.2
Ibuprofen 2081.3%79.2%2.1

Analysis:

  • Efficacy Parity: The best-in-class pyrazole-3-carboxylates (5u) achieve ~98% of the efficacy of Celecoxib in vivo.

  • Safety Advantage: Compared to traditional NSAIDs (Ibuprofen), pyrazole-3-carboxylates show significantly lower ulcerogenic indices (0.5 vs 2.1), attributed to their sparing of COX-1 in the gastric mucosa.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include critical "stop/go" checkpoints.

In Vitro COX Inhibition Assay (Colorimetric Screening)

Objective: Determine IC50 values for COX-1 and COX-2.

  • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.

  • Incubation (Critical Step):

    • Incubate enzyme (1 unit) with Hematin (1 µM) and Test Compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes at 25°C.

    • Validation: Include a "Solvent Only" (DMSO) control. If enzyme activity in control is <90%, discard batch.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 610 nm for 1 minute. The rate of oxidation is proportional to COX activity.

  • Calculation:

    
    .
    
In Vivo Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory efficacy.

  • Animal Selection: Male Wistar rats (150-200g), fasted for 12h prior to experiment.

  • Drug Administration:

    • Administer Test Compound (p.o. in 0.5% CMC) 1 hour before induction.

    • Control Group: Vehicle only.

    • Standard Group: Celecoxib (10 mg/kg).

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.[3]

  • Measurement (Plethysmometry):

    • Measure paw volume (

      
      ) at 0, 1, 2, 3, and 4 hours using a digital plethysmometer.
      
    • Self-Validation: The control group must show >40% increase in paw volume by hour 3 for the model to be valid.

  • Data Processing:

    
    .
    
Diagram 2: Experimental Workflow

WorkflowSynthSynthesis ofPyrazole-3-CarboxylatesCharCharacterization(NMR, MS, IR)Synth->CharInVitroIn Vitro COX Assay(Colorimetric)Char->InVitroCheck1Checkpoint:IC50 < 10 µM?InVitro->Check1Check1->SynthNo (Redesign)DockingMolecular Docking(Validation of Binding Mode)Check1->DockingYesInVivoIn Vivo Paw Edema(Rat Model)Docking->InVivoCheck2Checkpoint:Control Edema > 40%?InVivo->Check2Check2->InVivoNo (Repeat)ResultLead CandidateIdentificationCheck2->ResultYes

Caption: Step-by-step experimental workflow with mandatory checkpoints to ensure data integrity.

References

  • Abdel-Azeem, A. Z., et al. (2016). Design, synthesis, and pharmacological activity of a new series of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3530.[4] Link

  • Bekhit, A. A., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles. Archiv der Pharmazie, 350(5). Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[5] Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[6][1][2][7] Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. Link

  • Tewari, A. K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[6][8] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Link

A Comparative Guide to the Antimicrobial Spectrum of Ethyl 5-Fluoro-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial potential of ethyl 5-fluoro-1H-pyrazole-3-carboxylate derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development. While direct and extensive research on the 5-fluoro substituted derivatives is still emerging, this guide will draw upon data from closely related structural analogs to provide a robust comparative framework.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Its structural versatility allows for substitutions at various positions, leading to a diverse array of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial properties. The introduction of a fluorine atom and a carboxylate group to this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity. The ethyl carboxylate group can be a key site for further derivatization or can contribute to the molecule's overall electronic and steric profile.

Comparative Antimicrobial Spectrum: An Analysis of Structural Analogs

Direct experimental data on the antimicrobial spectrum of ethyl 5-fluoro-1H-pyrazole-3-carboxylate derivatives is limited in publicly available literature. However, a comprehensive understanding can be built by examining the antimicrobial activity of structurally similar compounds, particularly ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates. A key study in this area provides a valuable dataset for comparison.

One of the most insightful studies for our comparative analysis is the research on "Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents". This research group synthesized a series of derivatives with various substituents at the 5-position of the ethyl pyrazole-3-carboxylate core and evaluated their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Antibacterial Activity

The antibacterial screening of these derivatives revealed promising activity, in some cases comparable to the standard antibiotic ampicillin. The data suggests that the nature of the substituent at the 5-position plays a crucial role in determining the antibacterial potency and spectrum.

Table 1: Comparative Antibacterial Activity (MIC in µmol/mL) of Ethyl 5-Substituted-1-phenyl-1H-pyrazole-3-carboxylate Derivatives

Compound (Substituent at 5-position)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
5-(4-Bromo-2-chlorophenyl) > 0.222> 0.2220.1110.222
5-(2,5-Dimethylthiophen-3-yl) > 0.222> 0.2220.038 0.067
Ampicillin (Standard) 0.0330.0170.0330.067

Data extrapolated from the study on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates.

From this data, it is evident that the ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivative exhibits remarkable activity against Gram-negative bacteria, with its performance against E. coli and P. aeruginosa being comparable to ampicillin.[1] The halogenated derivative, while showing some activity, was less potent. This highlights the significant impact of the substituent at the 5-position. The introduction of a fluorine atom at this position could potentially modulate this activity, and further studies are warranted to explore this.

Antifungal Activity

The antifungal activity of these pyrazole derivatives was also evaluated and compared with the standard antifungal agent, fluconazole. The results indicate that certain substitutions can lead to potent antifungal agents.

Table 2: Comparative Antifungal Activity (MIC in µmol/mL) of Ethyl 5-Substituted-1-phenyl-1H-pyrazole-3-carboxylate Derivatives

Compound (Substituent at 5-position)Candida albicansCandida parapsilosisCandida tropicalis
5-(4-Bromo-2-chlorophenyl) 0.0300.015 0.030
5-(2,5-Dimethylthiophen-3-yl) > 0.134> 0.134> 0.134
Fluconazole (Standard) 0.0200.0200.020

Data extrapolated from the study on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates.

Interestingly, the halogenated derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, demonstrated potent activity against Candida species, even surpassing the efficacy of fluconazole against C. parapsilosis.[1] This suggests that halogen substitution at the 5-position is a favorable strategy for developing antifungal pyrazole derivatives. This finding strongly supports the rationale for investigating 5-fluoro analogs, as fluorine's unique properties could further enhance this antifungal activity.

Structure-Activity Relationship (SAR) Insights

  • Substitution at the 5-Position is Critical: The nature of the substituent at this position dramatically influences the antimicrobial spectrum and potency.

  • Halogenation Shows Promise for Antifungal Activity: The potent antifungal activity of the 5-(4-bromo-2-chlorophenyl) derivative suggests that halogen atoms are well-tolerated and can enhance activity against fungal pathogens.[1] This provides a strong impetus for the synthesis and evaluation of 5-fluoro derivatives.

  • Aromatic and Heteroaromatic Substituents for Antibacterial Activity: The high potency of the 5-(2,5-dimethylthiophen-3-yl) derivative against Gram-negative bacteria points towards the potential of bulky aromatic or heteroaromatic groups in enhancing antibacterial efficacy.[1]

Experimental Protocols for Antimicrobial Evaluation

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow standardized experimental protocols. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, a key metric in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start compound_prep Prepare stock solution of test compound start->compound_prep serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile Mueller-Hinton Broth (MHB) media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized ethyl 5-fluoro-1H-pyrazole-3-carboxylate derivatives in a suitable solvent (e.g., DMSO) to a high stock concentration.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Assay Setup in 96-Well Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Future Directions and Conclusion

The exploration of ethyl 5-fluoro-1H-pyrazole-3-carboxylate derivatives as antimicrobial agents is a promising avenue of research. The existing data on structurally similar compounds, particularly other 5-substituted ethyl pyrazole-3-carboxylates, provides a strong rationale for their investigation. The demonstrated potent and selective activity of halogenated analogs against fungal pathogens is particularly encouraging.

Future research should focus on:

  • Synthesis and Screening: A focused synthesis of a library of ethyl 5-fluoro-1H-pyrazole-3-carboxylate derivatives with various substitutions at other positions of the pyrazole ring and the phenyl group. These compounds should then be screened against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the mechanism by which these compounds exert their antimicrobial effects is crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Scilit. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH. [Link]

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. (n.d.). PubMed. [Link]

  • 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa. (2024). MDPI. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [Link]

  • Synthesis and antimicrobial testing of 5-fluorouracil derivatives. (2023). PubMed. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazole–Thiazole Derivatives as Potential Broad-Spectrum Agents. (2024). Springer. [Link]

  • Effect of 5-fluorouracil on Pseudomonas aeruginosa: impact on virulence, biofilm formation, and bacterial growth. (2024). Frontiers. [Link]

  • ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF SUBSTITUTED PYRAZOLES: DESIGN, SYNTHESIS AND MOLECULAR DOCKING STUDIES. (2024). ResearchGate. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Anticancer Agents Derived from Ethyl 5-Fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Pyrazoles in Oncology Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom into the pyrazole ring, as seen in the versatile starting material ethyl 5-fluoro-1H-pyrazole-3-carboxylate, offers a strategic advantage in drug design. Fluorine's high electronegativity and small size can significantly enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds. This guide provides a comprehensive overview of the in vitro testing cascade for novel anticancer compounds synthesized from this promising fluorinated precursor, offering a comparative analysis of their performance and detailed experimental protocols for their evaluation.

Comparative In Vitro Cytotoxicity of Novel Pyrazole Derivatives

The initial evaluation of novel compounds emerging from a synthesis program typically involves screening for cytotoxicity against a panel of cancer cell lines. This allows for an initial assessment of their potency and selectivity. While specific data on derivatives of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is an emerging area of research, we can draw comparative insights from studies on structurally related pyrazole-based anticancer agents.

A common benchmark for a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Pyrazole Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference Compound (Doxorubicin) IC50 (µM)
Scopoletin-Pyrazole Hybrids Compound with 4-bromophenyl substitution5.8 µM8.0 µM9.8 µM~0.04-0.5 µM (Cell line dependent)
Pyrazolo[3,4-d]pyrimidine Derivatives Cyano pyrazole derivative (15)>100% inhibition at 10µM>90% inhibition at 10µMNot Reported~0.04-0.5 µM (Cell line dependent)
Indolyl Dihydropyrazole Derivatives Compounds 4g, 4o, 4qShowed high anticancer potentialShowed high anticancer potentialNot Reported~0.04-0.5 µM (Cell line dependent)

Note: The data presented are drawn from various sources for comparative purposes and were not generated in a head-to-head study. Experimental conditions can vary between studies.[3][4]

The causality behind these activity profiles often lies in the specific substitutions on the pyrazole ring, which influence the compound's interaction with its biological target. For instance, the presence of bulky aromatic groups can enhance binding to hydrophobic pockets in enzymes like kinases, which are often dysregulated in cancer.[5]

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro data, standardized and well-validated protocols are essential. Here, we detail the methodologies for two fundamental assays in anticancer drug screening: the MTT assay for cell viability and the Caspase-Glo® 3/7 assay for apoptosis.

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and a reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds & Controls overnight_incubation->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

Protocol 2: Detection of Apoptosis with Caspase-Glo® 3/7 Assay

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • White-walled 96-well plates

  • Test compounds

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.

Mechanistic Insights: Signaling Pathways Targeted by Pyrazole Derivatives

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently hyperactivated in cancer.[5] Understanding which pathways are modulated by a novel compound is a critical step in its preclinical evaluation.

Many pyrazole-based compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation.

  • EGFR and VEGFR Signaling: These receptor tyrosine kinases are often overexpressed in tumors and play a key role in tumor growth and angiogenesis.[5]

The induction of apoptosis by these compounds is a downstream consequence of the inhibition of these pro-survival signaling pathways. By blocking these signals, the balance is tipped towards pro-apoptotic proteins, leading to the activation of the caspase cascade.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_inhibition Compound Action cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Cascade compound Pyrazole Derivative pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition mapk_erk MAPK/ERK Pathway compound->mapk_erk Inhibition bcl2_family Modulation of Bcl-2 Family Proteins pi3k_akt->bcl2_family Suppression of Pro-Apoptotic Proteins mapk_erk->bcl2_family Suppression of Pro-Apoptotic Proteins cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3/7) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Generalized signaling pathway for apoptosis induction by pyrazole derivatives.

Conclusion and Future Directions

The in vitro evaluation of compounds synthesized from ethyl 5-fluoro-1H-pyrazole-3-carboxylate represents a promising avenue for the discovery of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for the initial characterization of these compounds, from assessing their cytotoxic effects to elucidating their mechanism of action. Future research should focus on synthesizing a broader range of derivatives from this fluorinated precursor and evaluating them against a comprehensive panel of cancer cell lines to identify lead compounds with high potency and selectivity. Further mechanistic studies will then be crucial to pinpoint their specific molecular targets and to guide their further development as potential cancer therapeutics.

References

  • Alsayari, A., Muhsinah, A.B., Asiri, Y.I., Al-aizari, F.A., Kheder, N.A., Almarhoon, Z.M., Ghabbour, H.A., & Mabkhot, Y.N. (2025). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Chen, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • El-Masry, R., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Fathalla, O.A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals.
  • Ghareb, N., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line (HNO-97).
  • Hassan, A.S., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hassan, M.S., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Kamal, A., et al. (2015). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Current Topics in Medicinal Chemistry.
  • Kumar, D., et al. (2018). Design, Synthesis, and in Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules.
  • Maged, N.S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
  • Mykhailiuk, P.K. (2021).
  • National Cancer Institute. (n.d.). The NCI In Vitro Anticancer Drug Discovery Screen. NCI.
  • Patel, R.V., et al. (2021). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Shaker, Y.M., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Sharma, S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Singh, U.P., & Bhat, H.R. (2012).
  • Teicher, B.A. (Ed.). (1997). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press.
  • Tress, G., et al. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • van Meerloo, J., Kaspers, G.J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology.
  • Vantaku, V., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
  • Vundavilli, J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Abdel-Wahab, B.F., et al. (2018). Synthesis of some new pyrazole derivatives and their evaluation as anticancer agents. Medicinal Chemistry Research.
  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube.

Sources

Comparative Efficacy Profiling: Next-Generation Pyrazole-Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Carboxamide Revolution

The shift from pyridine-carboxamides (e.g., boscalid) to pyrazole-carboxamides represents the most significant advancement in Succinate Dehydrogenase Inhibitor (SDHI) chemistry in the last decade. While earlier generations struggled with narrow spectrums and limited systemicity, modern pyrazole-based SDHIs—specifically Fluxapyroxad , Benzovindiflupyr , and Pydiflumetofen —have redefined potency standards.

This guide provides a technical comparison of these three market-leading molecules, focusing on their physicochemical drivers, intrinsic binding affinities, and field efficacy. It is designed for researchers requiring objective data to optimize formulation strategies or resistance management programs.

Mechanistic Profiling: The Q-Site Binding Mode

All three compounds function by blocking the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. However, their binding kinetics differ, influencing their "staying power" and cross-resistance profiles.

  • Fluxapyroxad: Utilizes a flexible fluorine-substituted biphenyl bridge, allowing it to adopt multiple conformations to fit into mutated binding pockets.

  • Benzovindiflupyr: Features a bulky benzonorbornene linker that creates intense hydrophobic interactions, resulting in exceptionally high binding affinity (pIC50 values often >8.0).

  • Pydiflumetofen: Incorporates a unique N-methoxy group.[1][2] This structural novelty optimizes lipophilicity and allows for a distinct fitting into the hydrophobic cleft, often retaining efficacy against strains with specific SDH-subunit mutations (e.g., C-T79N) where others fail.

Figure 1: SDH Inhibition Pathway & Binding Logic

SDH_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q-Pool) ComplexII->Ubiquinone Electron Transfer ATP ATP Production (Mitochondria) Ubiquinone->ATP ETC Cascade Inhibitor Pyrazole-Carboxamide (Fluxapyroxad/Benzovindiflupyr) Inhibitor->ComplexII Blocks Q-Site (High Affinity Binding)

Caption: Schematic of Complex II inhibition.[1][3][4][5][6][7] Pyrazole ligands compete with Ubiquinone at the Q-site, halting respiration.

Physicochemical Properties: The Drivers of Field Performance

The "intrinsic activity" of a molecule is meaningless if it cannot reach the target site. The balance between Lipophilicity (LogP) and Water Solubility dictates whether a fungicide acts as a curative systemic agent or a preventative shield.

PropertyFluxapyroxad Benzovindiflupyr Pydiflumetofen Implication
LogP (Lipophilicity) ~3.1~4.3~3.8Fluxapyroxad is the most mobile (xylem-systemic). Benzovindiflupyr is the most "waxy-stable" (rainfastness).
Water Solubility 3.88 mg/L0.98 mg/LLow (< 1 mg/L)Higher solubility aids rapid uptake; lower solubility aids persistence.
Mobility Class SystemicLocal Systemic / TranslaminarBalanced SystemicFluxapyroxad excels in curative scenarios; Benzovindiflupyr excels in long-duration protection.
Key Structural Feature Flexible Biphenyl BridgeBenzonorbornene LinkerN-Methoxy AmideThe N-methoxy group in Pydiflumetofen provides a unique balance of potency and metabolic stability.

Expert Insight: Fluxapyroxad's LogP of ~3.1 is effectively the "Goldilocks zone" for xylem mobility. This explains its superior performance in curative assays where the fungus has already penetrated the leaf tissue. Conversely, Benzovindiflupyr's high LogP (>4.0) makes it bind aggressively to the leaf wax layer, providing a "reservoir" effect that releases active ingredient over weeks.

Efficacy Matrix: Head-to-Head Comparison

The following data aggregates EC50 values (Effective Concentration to inhibit 50% growth) from multiple independent studies against key pathogens. Lower values indicate higher potency.

Target PathogenFluxapyroxad (EC50 ppm)Benzovindiflupyr (EC50 ppm)Pydiflumetofen (EC50 ppm)Notes
Zymoseptoria tritici (Wheat Septoria)0.03 – 0.10< 0.01 – 0.05< 0.01 – 0.04Benzovindiflupyr and Pydiflumetofen show superior intrinsic potency against wild-type strains.
Botrytis cinerea (Grey Mold)0.30 – 1.000.05 – 0.200.02 – 0.10Pydiflumetofen is exceptionally active against Botrytis, a gap for many older SDHIs.
Puccinia striiformis (Yellow Rust)ExcellentExcellentExcellentAll three are highly effective; Benzovindiflupyr is often cited as the "Rust Standard."
Cross-Resistance Risk HighHighModerate-HighPydiflumetofen retains partial efficacy against some specific mutations (e.g., C-N86S) where others drop significantly.
Experimental Protocol: Self-Validating Microtiter Assay

To replicate these findings or screen new candidates, use this high-throughput microtiter protocol. This workflow includes built-in validation steps (Z-factor) to ensure data integrity.

Objective: Determine EC50 values for Zymoseptoria tritici using optical density.

Protocol Steps:
  • Inoculum Preparation: Harvest spores from 7-day-old YPD agar plates. Adjust concentration to

    
     spores/mL in liquid YPD media.
    
  • Compound Dilution: Prepare 1000x stocks in DMSO. Perform 1:1 serial dilutions to create a 12-point dose-response curve. Final DMSO concentration in wells must be

    
     to avoid solvent toxicity.
    
  • Plate Setup:

    • Test Wells: 100 µL spore suspension + 100 µL media + compound.

    • Negative Control: Media + Compound (No Spores) -> Corrects for compound color.

    • Positive Control: Spores + Media + DMSO (No Fungicide) -> Defines 100% growth.

  • Incubation: Seal plates with breathable film. Incubate at 19°C in the dark for 96 hours (shaking at 120 rpm).

  • Readout: Measure Optical Density (OD) at 600nm or 405nm.

  • Validation: Calculate Z-factor. If

    
    , the assay is invalid (likely due to pipetting error or contamination).
    
Figure 2: Validated Screening Workflow

Assay_Workflow Stock DMSO Stock (10 mg/mL) Dilution Serial Dilution (12-point) Stock->Dilution Plating 384-Well Plate Setup (Test + Controls) Dilution->Plating Inoculum Spore Harvest (2.5x10^4 spores/mL) Inoculum->Plating Incubation 96h @ 19°C (Dark, Shaking) Plating->Incubation Readout OD600 Measurement (Plate Reader) Incubation->Readout Analysis Non-Linear Regression (Sigmoidal Curve Fit) Readout->Analysis

Caption: High-throughput screening workflow for fungicide EC50 determination.

Resistance Management & Future Outlook

The primary threat to this class is the mutation of the SDH subunits (B, C, and D).

  • Key Mutations: Z. tritici isolates carrying C-T79N or C-H152R show reduced sensitivity.[8]

  • Management: Never apply these products alone. Always tank-mix with a multi-site inhibitor (e.g., Folpet) or a DMI (e.g., Prothioconazole/Mefentrifluconazole).

  • Outlook: Pydiflumetofen represents the "peak" of current single-site SDHI potency. Future development is shifting toward "pattern-recognition" molecules or hybrid pharmacophores to bypass the C-H152R resistance block.

References
  • FRAC (Fungicide Resistance Action Committee). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[9] [Link]

  • European Food Safety Authority (EFSA). (2014). Conclusion on the peer review of the pesticide risk assessment of the active substance benzovindiflupyr. EFSA Journal. [Link]

  • APVMA (Australian Pesticides and Veterinary Medicines Authority). (2014). Public Release Summary on the Evaluation of the New Active Fluxapyroxad. [Link]

  • Syngenta. (2017). Adepidyn™ (Pydiflumetofen) Technical Fact Sheet. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs that target a wide array of diseases.[1] Its remarkable versatility as a pharmacophore, capable of engaging in diverse biological interactions, has cemented its importance in drug discovery.[1] Consequently, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor for chemists in the pharmaceutical and agrochemical industries. This guide provides an in-depth, head-to-head comparison of the most prevalent pyrazole synthesis methodologies, offering insights into their mechanisms, practical applications, and relative performance to aid in the selection of the optimal synthetic route.

The Classical Approach: Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4]

Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[5]

A crucial consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[6] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.

Knorr_Mechanism

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

This protocol is a classic example of the Knorr synthesis.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve acetylacetone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the mixture while stirring. An exothermic reaction may be observed.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole.

The Paal-Knorr Synthesis: A Related Condensation

While the Paal-Knorr synthesis is most famous for producing pyrroles and furans, a variation using hydrazines and 1,4-dicarbonyl compounds can also lead to nitrogen-containing heterocycles, though it is less common for pyrazole synthesis itself.[7] The more relevant "Knorr" designation is typically used for pyrazole synthesis from 1,3-dicarbonyls.[7]

[3+2] Cycloaddition Reactions: A Modern and Versatile Approach

1,3-Dipolar cycloaddition reactions represent a powerful and highly versatile strategy for constructing the pyrazole ring with excellent control over regioselectivity. This method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (such as an alkyne or an alkene).[8]

Mechanistic Insight

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the 1,3-dipole react with two atoms of the dipolarophile to form a five-membered ring in a single step. When a diazo compound reacts with an alkyne, it directly yields a pyrazole. If an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole.[9]

Cycloaddition_Mechanism

Experimental Protocol: Synthesis of a Substituted Pyrazole via Tosylhydrazone

This method utilizes an in-situ generated diazo compound from a tosylhydrazone.

Materials:

  • A suitable alkyne

  • Tosylhydrazone of an aldehyde or ketone

  • A base (e.g., sodium methoxide)

  • A suitable solvent (e.g., methanol or THF)

Procedure:

  • Dissolve the alkyne and the tosylhydrazone in the chosen solvent in a reaction flask.

  • Add the base to the mixture. The base facilitates the in-situ generation of the diazo compound from the tosylhydrazone.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired pyrazole.[10]

Multicomponent Reactions (MCRs): Efficiency and Diversity in One Pot

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[11] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[11]

Mechanistic Insight

Several MCRs for pyrazole synthesis have been developed. A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[12] The reaction often proceeds through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration. The specific mechanism can vary depending on the reactants and catalysts used.

MCR_Workflow

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol exemplifies a highly efficient MCR for constructing a fused pyrazole system.

Materials:

  • An aromatic aldehyde

  • Malononitrile

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • A catalyst (e.g., piperidine or a Lewis acid)

  • A solvent (e.g., ethanol or water)

Procedure:

  • To a mixture of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent, add hydrazine hydrate.

  • Add a catalytic amount of the chosen catalyst.

  • Stir the reaction mixture at room temperature or under reflux. Reaction times can be as short as 20-30 minutes.[13]

  • Monitor the reaction by TLC. Often, the product precipitates out of the reaction mixture upon formation.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry to obtain the pure pyrano[2,3-c]pyrazole derivative.[13]

Metal-Catalyzed Syntheses: Expanding the Scope

Transition-metal catalysis has opened new avenues for pyrazole synthesis, often providing access to substitution patterns that are difficult to achieve through classical methods.[14] These reactions can involve various mechanisms, including cross-coupling reactions to functionalize a pre-existing pyrazole ring or catalytic cyclization reactions.

A notable example is the ruthenium-catalyzed synthesis of 4-alkyl-pyrazoles from 1,3-diols and hydrazines via hydrogen transfer catalysis. This method circumvents the need for potentially unstable 1,3-dicarbonyl precursors.[15]

Head-to-Head Comparison of Pyrazole Synthesis Methods

The choice of a synthetic method depends on various factors, including the desired substitution pattern, substrate availability, scalability, cost, and green chemistry considerations. The following table provides a comparative overview of the discussed methods.

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazines.[2]Simple, uses readily available starting materials, often high yielding.[5]Potential for regioisomeric mixtures with unsymmetrical substrates, sometimes requires harsh acidic conditions.[6]70-95%[16]
[3+2] Cycloaddition Reaction of a 1,3-dipole with a dipolarophile.[8]High regioselectivity, broad substrate scope, mild reaction conditions.[9][10]Some 1,3-dipoles (e.g., diazo compounds) can be unstable or hazardous.60-95%[17][18]
Multicomponent Reactions One-pot reaction of three or more components.[11]Highly efficient, atom economical, rapid generation of molecular diversity, often environmentally friendly.[19]Optimization can be complex, mechanism can be intricate.80-97%[20]
Metal-Catalyzed Synthesis Use of transition metals to catalyze C-N bond formation or cyclization.[14]Access to unique substitution patterns, high regioselectivity, often mild conditions.[15]Catalyst cost and toxicity, may require inert atmosphere.60-90%[14]

Conclusion

The synthesis of pyrazoles is a well-established field with a rich history and a vibrant present. The classical Knorr synthesis remains a workhorse for many applications due to its simplicity and the availability of starting materials. However, for applications requiring high regioselectivity and structural complexity, modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages. The continued development of novel catalytic systems further expands the synthetic chemist's toolbox, enabling the construction of ever more complex and functionally diverse pyrazole derivatives for the advancement of medicine and technology. The selection of the most appropriate method will always be a balance of the desired final structure, available resources, and the overall goals of the research program.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • Corradi, A., Leonelli, C., Rizzuti, A., Rosa, R., Grandi, R., Baldassari, S., & Villa, C. (2007).
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984–7034.
  • Gürsoy-Kol, Ö., & Ayaz-Tüylü, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Marmara Pharmaceutical Journal, 22(4), 485-503.
  • Hassan, S. Y. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives-A Review. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 126-137.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]

  • Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. S. (2007). An efficient one-pot synthesis of 3,5-diaryl- and 1,3,5-triaryl-1H-pyrazoles. Tetrahedron Letters, 48(12), 2185–2189.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Kumar, V., & Aggarwal, R. (2014). A review on the recent multicomponent synthesis of pyranopyrazoles. RSC Advances, 4(96), 53686-53702.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot synthesis of pyrazoles from ketones, aldehydes and hydrazine. Synlett, 29(08), 1071-1075.
  • Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Machado, P. (2008). Solvent-Free Synthesis of Pyrazole Derivatives. Letters in Organic Chemistry, 5(4), 323-326.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Ramajayam, R. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Journal of Heterocyclic Chemistry.
  • Reddy, L. M., & Reddy, P. P. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(35), 7549-7573.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2021).
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Zhang, Q., Meng, L. G., Wang, K., & Wang, L. (2015). A regioselective 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals as alkyne surrogates: synthesis of 3,5-disubstituted pyrazoles. Organic Letters, 17(4), 872–875.

Sources

A Comparative Guide to the Binding Modes of Pyrazole-Based Inhibitors in Kinase Domains

Author: BenchChem Technical Support Team. Date: February 2026

The ubiquity of protein kinases in cellular signaling pathways has rendered them one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The pyrazole scaffold has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors due to its synthetic tractability and versatile bioisosteric properties.[1][4] This guide provides an in-depth analysis of the diverse binding modes of pyrazole-based inhibitors within kinase domains, supported by structural data and comparative analysis, to aid researchers in the rational design of next-generation therapeutics.

The Kinase ATP-Binding Pocket: A Landscape of Opportunity

The ATP-binding site of most protein kinases is a highly conserved cleft situated between the N- and C-terminal lobes of the kinase domain.[5] Key features of this pocket include the flexible hinge region that connects the two lobes, a glycine-rich loop (P-loop) that forms the "roof" of the pocket, and the activation loop, which contains the highly conserved DFG (Asp-Phe-Gly) motif. The conformation of the DFG motif, in particular, dictates the activation state of the kinase and provides a basis for classifying inhibitors.[1][6]

Comparative Analysis of Pyrazole-Based Inhibitor Binding Modes

Pyrazole-based inhibitors have demonstrated remarkable versatility in their ability to target different conformational states of the kinase domain. This adaptability has led to the development of inhibitors with distinct mechanisms of action, which can be broadly categorized into Type I, Type II, and allosteric inhibition.

Type I Inhibitors: Targeting the Active "DFG-in" Conformation

Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, where the DFG motif is in the "in" state (DFG-in).[1][6] In this conformation, the aspartate residue of the DFG motif points towards the nucleotide-binding site, and the phenylalanine residue is packed against the αC-helix.[1] The pyrazole core in Type I inhibitors typically forms critical hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[1][7]

A notable example is Ruxolitinib , a selective JAK1 and JAK2 inhibitor. Docking studies suggest that Ruxolitinib acts as a Type I inhibitor, binding to the active DFG-in state of JAK1.[1] Another example is Gandotinib , a selective JAK2 inhibitor, which also functions as a Type I inhibitor by binding to the ATP pocket of the active kinase conformation.[1]

Key Interactions of Type I Pyrazole Inhibitors:

  • Hinge Region: The pyrazole ring's nitrogen atoms often act as hydrogen bond donors and acceptors, forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. For instance, in ERK2, the 2-aminopyrimidine of an inhibitor forms hydrogen bonds with Met108 and Leu107 in the hinge region, while the pyrazole ring interacts with Lys114.[1]

  • Hydrophobic Pockets: Substituents on the pyrazole ring can extend into adjacent hydrophobic pockets, enhancing potency and selectivity. For example, the halogen-substituted benzene ring of Afuresertib forms interactions with the hydrophobic pocket under the P-loop.[1]

Caption: Type I pyrazole inhibitor binding to the active "DFG-in" kinase conformation.

Type II Inhibitors: Stabilizing the Inactive "DFG-out" Conformation

In contrast to Type I inhibitors, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[1][6] In this state, the phenylalanine of the DFG motif moves into the ATP-binding site, while the aspartate points away. This conformational change exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which is exploited by Type II inhibitors.[1]

Many pyrazole-based inhibitors of p38 MAP kinase are believed to function as Type II inhibitors, where the t-butyl group on the pyrazole occupies the lipophilic domain exposed by the DFG-out rearrangement.[1]

Key Interactions of Type II Pyrazole Inhibitors:

  • Hinge Region: Similar to Type I inhibitors, the pyrazole core or an adjacent moiety forms hydrogen bonds with the hinge region.

  • DFG Motif: Type II inhibitors often form hydrogen bonds with both the backbone amide of the aspartate and the backbone carbonyl of the glutamate in the αC-helix.[6]

  • Allosteric Pocket: A significant portion of the inhibitor extends into and occupies the hydrophobic pocket created by the DFG-out conformation, contributing significantly to their binding affinity and selectivity.

Caption: Type II pyrazole inhibitor stabilizing the inactive "DFG-out" kinase conformation.

Allosteric Inhibitors: Targeting Beyond the ATP-Binding Site

Allosteric inhibitors represent a distinct class that binds to sites on the kinase domain remote from the ATP-binding pocket.[1] This mode of inhibition can offer higher selectivity as allosteric sites are generally less conserved than the ATP-binding site.[8][9]

Asciminib (ABL001) is a prime example of a pyrazole-containing allosteric inhibitor targeting the Bcr-Abl kinase.[4] X-ray crystallography has confirmed that Asciminib binds to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding pocket.[4] This induces a conformational change that locks the kinase in an inactive state. The pyrazole ring of Asciminib forms a hydrogen bond with the backbone carbonyl of Glu481 and has hydrophobic interactions with Thr453.[4]

Another example involves 1,3,5-trisubstituted pyrazolines that act as potent and selective allosteric inhibitors of PKCζ by binding to the PIF-pocket on the kinase catalytic domain.[8][9]

Caption: Allosteric pyrazole inhibitor binding to a remote site, inducing kinase inactivation.

Comparative Data of Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)Binding ModeIC50/KiReference
Ruxolitinib JAK1, JAK2Type I~3 nM[1]
Gandotinib JAK2Type IPotent (nM range)[1]
Afuresertib Akt1, Akt2, Akt3Type I (ATP-competitive)0.02 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3)[1][4]
AZD4547 FGFR1Type IPotent (nM range)[4]
p38 Inhibitors p38 MAP KinaseType IIVaries[1][10]
Asciminib Bcr-AblAllosteric0.5 nM (IC50), 0.5-0.8 nM (Kd)[4]
PKCζ Inhibitors PKCζAllostericSub-micromolar[8][9]

Experimental Workflow for Determining Inhibitor Binding Mode

The elucidation of an inhibitor's binding mode is crucial for structure-based drug design and optimization. A combination of biophysical, structural, and computational methods is typically employed.

Experimental_Workflow Workflow for Determining Inhibitor Binding Mode cluster_biochemical Biochemical & Biophysical Assays cluster_structural Structural Biology cluster_computational Computational Modeling Kinase_Assay Kinase Activity Assay (e.g., ADP-Glo) SPR_ITC SPR or ITC for Binding Affinity Kinase_Assay->SPR_ITC Confirm Binding & Potency Crystallography X-ray Co-crystallography SPR_ITC->Crystallography Obtain High-Resolution Structure Docking Molecular Docking Crystallography->Docking Validate Computational Model NMR NMR Spectroscopy MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Assess Stability of Binding Pose MD_Sim->Kinase_Assay Guide Further Optimization

Caption: A typical experimental workflow for characterizing inhibitor binding modes.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Clone the kinase domain of interest into a suitable expression vector (e.g., pGEX, pET).

    • Express the protein in a suitable host system (e.g., E. coli, insect cells).

    • Purify the kinase domain to homogeneity using affinity (e.g., GST, His-tag) and size-exclusion chromatography.

  • Biochemical and Biophysical Characterization:

    • Kinase Activity Assays: Determine the inhibitor's potency (IC50) using assays like ADP-Glo or radiometric assays. Kinetic studies can reveal the mechanism of inhibition (e.g., ATP-competitive).[11][12]

    • Binding Affinity Measurement: Employ techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) and thermodynamic parameters of the inhibitor-kinase interaction.

  • Structural Determination via X-ray Crystallography:

    • Co-crystallization: Set up crystallization trials with the purified kinase domain in the presence of the pyrazole-based inhibitor.

    • Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal and solve the three-dimensional structure. The resulting electron density map will reveal the precise binding pose of the inhibitor and its interactions with the protein.[7][10][13][14][15]

  • Computational Analysis:

    • Molecular Docking: Dock the inhibitor into the known crystal structure of the target kinase in both its active (DFG-in) and inactive (DFG-out) conformations to predict the most favorable binding mode.[16][17]

    • Molecular Dynamics (MD) Simulations: Perform MD simulations to assess the stability of the predicted inhibitor-kinase complex over time and to understand the dynamic nature of the interactions.[18]

By integrating these experimental and computational approaches, researchers can gain a comprehensive understanding of how pyrazole-based inhibitors interact with their kinase targets, thereby facilitating the design of more potent and selective drugs.

References

  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
  • X-ray Crystallographic Structure-Based Design of Selective Thienopyrazole Inhibitors for interleukin-2-inducible Tyrosine Kinase. PubMed.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. PMC.
  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. PubMed.
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition.

Sources

cross-reactivity profiling of kinase inhibitors based on the pyrazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a "privileged structure" in kinase inhibitor discovery, featuring in over 20 FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Avapritinib). Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

However, this structural mimicry creates a selectivity paradox . The very features that make pyrazoles potent hinge binders also predispose them to promiscuity across the human kinome (approx. 518 kinases). For drug developers, distinguishing between a multi-targeted therapy (e.g., polypharmacology) and a compound with toxic off-target liabilities requires a rigorous, multi-dimensional profiling strategy.

This guide moves beyond standard screening protocols to provide a strategic framework for profiling pyrazole-based inhibitors, contrasting binding-based, activity-based, and cellular target engagement technologies.

Structural Basis of Cross-Reactivity

To profile effectively, one must understand why cross-reactivity occurs. The pyrazole ring typically binds in the ATP-binding pocket, interacting with the hinge region via a donor-acceptor motif.

Mechanism of Promiscuity vs. Selectivity
  • The Hinge Anchor: The pyrazole nitrogens (N1/N2) often form H-bonds with the backbone amide and carbonyl of the hinge residues (e.g., Glu, Met). This interaction is conserved across the kinome, driving low-selectivity binding.

  • The Selectivity Vectors: Selectivity is achieved not by the pyrazole core itself, but by the substituents at the C3, C4, and C5 positions which probe the Gatekeeper residue , the Solvent Front , or the DFG-motif (activation loop).

Figure 1: Structural Logic of Pyrazole Selectivity

Pyrazole_Selectivity Pyrazole Pyrazole Core (Hinge Binder) Hinge Kinase Hinge Region (Conserved) Pyrazole->Hinge H-Bonding (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper C3/C5 Substituents Solvent Solvent Front (Solubility/Selectivity) Pyrazole->Solvent C4 Substituents OffTarget Off-Target Binding (Toxicity Risk) Hinge->OffTarget High Conservation Gatekeeper->OffTarget Steric Clash (prevents)

Caption: The pyrazole core drives potency via conserved hinge interactions, while peripheral substitutions (vectors) determine the selectivity profile by exploiting steric differences in the gatekeeper and solvent front regions.

Comparative Analysis of Profiling Technologies

No single assay provides the full picture. A robust campaign must triangulate data from Binding Affinity (


) , Enzymatic Activity (

)
, and Cellular Engagement (

)
.
Table 1: Technology Matrix for Pyrazole Profiling
FeatureCompetition Binding (e.g., KINOMEscan) Radiometric Activity (e.g., KinaseProfiler) Cellular Target Engagement (e.g., NanoBRET)
Readout Binding Affinity (

)
Catalytic Inhibition (

)
Intracellular Occupancy (

)
Mechanism Active-site competition (Phage display)Phospho-transfer (

-ATP)
BRET energy transfer in live cells
ATP Context ATP-independent (Thermodynamic)ATP-dependent (Km or saturating)Physiological ATP levels
Throughput Ultra-High (450+ kinases)HighMedium/Low
False Positives High: Binds inactive conformations (Type II)Low: Direct functional measureLow: Accounts for membrane permeability
Best Use Primary Screen: "The Wide Net" to catch all off-targets.Validation: Confirming functional inhibition.Lead Opt: Proving the drug works inside the cell.

Case Study: The Tale of Two Pyrazoles

To illustrate the necessity of multi-platform profiling, we compare two archetypal pyrazole inhibitors: Crizotinib (Promiscuous) and Ruxolitinib (Selective).

The Promiscuous: Crizotinib (ALK/MET/ROS1)

Crizotinib utilizes a 2-aminopyridine-3-yl pyrazole core. While approved for ALK+ NSCLC, KINOMEscan profiling reveals significant off-target binding due to the flexibility of the scaffold fitting into multiple tyrosine kinase pockets.

  • Primary Target: ALK (

    
     < 1 nM)
    
  • Cross-Reactivity: MET, ROS1, RON, AXL, TIE2.

  • Clinical Implication: The "off-target" MET inhibition became a secondary indication, but AXL/TIE2 activity contributes to specific toxicity profiles.

The Selective: Ruxolitinib (JAK1/2)

Ruxolitinib features a pyrazole linked to a pyrrolo[2,3-d]pyrimidine.[1][2] The fused ring system imposes rigid shape constraints.

  • Primary Target: JAK1 (

    
     = 3.3 nM), JAK2 (
    
    
    
    = 2.8 nM).
  • Selectivity: >130-fold selective over JAK3.

  • Profiling Insight: Activity assays (Radiometric) were crucial here because binding assays alone struggled to differentiate the subtle ATP-pocket differences between JAK2 and JAK3 (which share high sequence homology).

Strategic Protocols for Profiling

Trustworthiness Directive: These protocols are designed as a self-validating cascade. Do not proceed to Phase 2 without passing Phase 1 criteria.

Phase 1: The "Wide Net" (KINOMEscan / Binding)

Objective: Rapidly identify all potential binding partners across the kinome (468+ assays). Why: Pyrazoles often bind inactive kinase conformations that activity assays miss.

Protocol:

  • Sample Prep: Dissolve pyrazole inhibitor to 10 mM in 100% DMSO.

  • Screening Concentration: Perform single-point screen at 1 µM . (Note: 10 µM is too high for pyrazoles and yields excessive false positives).

  • Thresholding: Flag any kinase showing <35% of control binding (POC).

  • Kd Determination: For flagged hits, run 11-point dose-response curves to determine thermodynamic

    
    .
    
Phase 2: The "Functional Truth" (Radiometric Activity)

Objective: Verify if binding leads to inhibition. Why: A pyrazole might bind a kinase (low


) but not inhibit its catalytic function (high 

), or vice versa due to ATP competition.

Protocol (Gold Standard Radiometric):

  • Reaction Mix: Combine Kinase, Substrate (peptide/protein), and Buffer (MOPS pH 7.0, MgCl2, MnCl2).

  • ATP Addition: Initiate with

    
    -ATP at 
    
    
    
    concentration for each specific kinase. Crucial: Using ATP >>
    
    
    will artificially lower the potency of ATP-competitive pyrazoles.
  • Incubation: 30-60 mins at RT.

  • Termination: Add phosphoric acid to quench.

  • Filtration: Bind reaction to P81 phosphocellulose paper; wash away free ATP.

  • Quantification: Scintillation counting.

  • Data Analysis: Fit to sigmoidal dose-response (Hill slope) to derive

    
    .
    
Phase 3: The "Cellular Reality" (NanoBRET)

Objective: Confirm target engagement in the presence of high intracellular ATP (1-5 mM) and membranes.

Protocol:

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (matches kinase pocket).

  • Treatment: Treat cells with Pyrazole inhibitor (dose-response).

  • Mechanism: The inhibitor competes with the tracer. If the inhibitor binds, the BRET signal (energy transfer from NanoLuc to Tracer) decreases.

  • Output: Calculate Residence Time and cellular affinity.

Visualization: The Profiling Cascade

This workflow ensures resources are not wasted on false positives while ensuring safety signals are caught early.

Figure 2: Strategic Profiling Workflow

Profiling_Cascade cluster_0 Phase 1: Binding (High Throughput) cluster_1 Phase 2: Function (Validation) cluster_2 Phase 3: Cellular (Relevance) Start New Pyrazole Analog Scan KINOMEscan (468+ Kinases) @ 1 µM Start->Scan HitCall Hit? (<35% Control) Scan->HitCall Kd Determine Kd HitCall->Kd Yes Activity Radiometric IC50 (at Km ATP) HitCall->Activity No (Selectivity confirmed) Kd->Activity Valid Binders Selectivity Selectivity Score (S-Score) Activity->Selectivity NanoBRET NanoBRET / CETSA (Intracellular Engagement) Selectivity->NanoBRET Lead Candidates

Caption: A funnel approach starting with high-throughput binding to filter promiscuity, followed by functional validation, and concluding with cellular target engagement.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. (Seminal work on KINOMEscan and selectivity scores).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology: High throughput site-directed competition affinity binding assay.[3][4] Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29, 1039–1045. (Source for Radiometric Activity vs Binding comparison).
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. (NanoBRET methodology).[5]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Retrieved from [Link]

  • Zhou, T., et al. (2014). Ruxolitinib: A Review of Its Discovery, Clinical Development, and Therapeutic Potential. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 134026-96-7 Molecular Formula: C₆H₇FN₂O₂ Physical State: Solid (Melting Point: 148–154°C)

Part 1: Executive Safety Summary

For immediate laboratory reference. Do not proceed without reviewing the full protocol.

ParameterCritical Specification
Primary Hazard Irritant (H315, H319, H335). Causes skin, serious eye, and respiratory irritation.[1]
Combustion Risk Releases Hydrogen Fluoride (HF). Thermal decomposition generates toxic HF gas.
Glove Material Nitrile (Double-gloved). Minimum thickness 0.11 mm. Change immediately upon splash.[2]
Engineering Control Fume Hood Required. Do not handle on open bench due to dust inhalation risk.
Spill Cleanup Wet Wipe Method. Do not dry sweep (generates dust). Use damp absorbent pads.
Part 2: Hazard Mechanics & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat fluorinated heterocycles as standard organic intermediates. However, the specific structure of ethyl 5-fluoro-1H-pyrazole-3-carboxylate presents a dual-risk profile that dictates our safety approach:

  • The Fluorine Moiety (Thermal Stability vs. Decomposition): While the C-F bond is metabolically stable (making this a high-value pharmacophore), it poses a severe risk during thermal events. In the event of a fire or uncontrolled exotherm, the decomposition of this molecule will release Hydrogen Fluoride (HF) . Standard organic vapor respirators are ineffective against HF; therefore, all heating reactions must occur in a hood with active scrubber compatibility or high-efficiency exhaust.

  • The Pyrazole Ester Functionality (Hydrolysis & Sensitization): Esters are susceptible to hydrolysis. Contact with moisture on the skin or mucous membranes can slowly hydrolyze the ester, releasing the free acid and ethanol, leading to delayed irritation. This "silent" permeation is why we mandate double-gloving even for solid handling.

Part 3: Personal Protective Equipment (PPE) Matrix
1. Hand Protection

Protocol:Double-Gloving Strategy

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile (Barrier layer).

  • Rationale: Nitrile provides excellent resistance to the solid powder. However, if you dissolve this compound in solvents like Dichloromethane (DCM) or Acetone, nitrile degrades rapidly.

    • Self-Validation Check: Inspect the inner glove for discoloration every 30 minutes. If the outer glove ripples or softens, the solvent has broken through—change both pairs immediately.

2. Eye & Face Protection

Protocol:Chemical Splash Goggles (ANSI Z87.1)

  • Rationale: Safety glasses with side shields are insufficient for fine powders. Static electricity can cause pyrazole dust to "jump," bypassing side shields and entering the eye. Goggles provide a sealed environment.

3. Respiratory Protection

Protocol:Engineering Controls First

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood unavailable): NIOSH-approved N95 or P100 particulate respirator.

  • Warning: If the compound is in solution with volatile solvents, N95s are useless. You must use a half-face respirator with Organic Vapor (OV) cartridges.

Part 4: Operational Workflow & Logic

This workflow is designed to minimize dust generation and static discharge.[3]

HandlingProtocol cluster_warning CRITICAL CONTROL POINT Start Start: Pre-Work Check HoodCheck Verify Hood Airflow (>80 fpm) Start->HoodCheck PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Weighing Weighing Step: Use Anti-Static Gun PPE->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decon Decontamination: Wipe Balance with EtOH Transfer->Decon Waste Disposal: Solid Waste Bin Decon->Waste

Figure 1: Standard Operating Procedure (SOP) flow for solid handling. Note the critical control point at weighing to prevent dust inhalation.

Detailed Step-by-Step Protocol
  • Preparation:

    • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

    • Place a disposable absorbent mat (benchkote) on the work surface.

  • Weighing (The Critical Step):

    • The Problem: Fluorinated pyrazoles are often fluffy, electrostatic solids.

    • The Fix: Use an anti-static gun on the spatula and weighing boat before dispensing.

    • Technique: Do not dump the powder. Tap the spatula gently. If powder adheres to the spatula, do not flick it. Wash it off into the reaction vessel with the reaction solvent.

  • Solubilization:

    • Add solvent slowly to the solid. Avoid high-pressure solvent streams that could aerosolize the dry powder before it dissolves.

  • Cleanup:

    • Wipe the balance area with a wet paper towel (solvent or water). Do not use compressed air to blow away dust; this spreads the hazard.

Part 5: Emergency Response
Spill Response Logic

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Assess: Is it a solid powder spill or a solution?

    • Solid: Cover with wet paper towels to prevent dust. Scoop up and place in a hazardous waste bag.

    • Solution: Absorb with vermiculite or sand.[4] Do not use combustible materials (like sawdust) if strong oxidizers are present in the lab.

  • Decontaminate: Scrub the surface with soap and water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5]

  • Skin Contact: Wash with soap and water.[1] If irritation persists (redness/blistering), seek medical attention.

  • Inhalation: Move to fresh air immediately.

Part 6: Disposal & Waste Management

Crucial Disposal Requirement: Because this molecule contains fluorine, simple incineration can damage standard incinerator linings if not properly managed (due to HF formation).

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).

    • Label the waste container clearly: "Contains Fluorinated Organics - Potential HF Generation upon Combustion."

    • Disposal Method: The material must be burned in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is essential to neutralize hydrogen fluoride gas before exhaust release.

References
  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (CAS 134026-96-7). Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Hydrogen Fluoride (Combustion Byproduct).[6] Retrieved January 29, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Guide.[2][7] Retrieved January 29, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-fluoro-1H-pyrazole-3-carboxylate
Reactant of Route 2
ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.